2-Methylnaphtho[1,2-d]thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzo[e][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXMJRMYZCEVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062588 | |
| Record name | Naphtho[1,2-d]thiazole, 2-methyl- | |
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Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2682-45-3 | |
| Record name | 2-Methylnaphtho[1,2-d]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2682-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naphtho(1,2-d)thiazole, 2-methyl- | |
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| Record name | 2-Methylnaphtho[1,2-d]thiazole | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332548 | |
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| Record name | Naphtho[1,2-d]thiazole, 2-methyl- | |
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| Record name | Naphtho[1,2-d]thiazole, 2-methyl- | |
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| Record name | 2-methylnaphtho[1,2-d]thiazole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.400 | |
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| Record name | 2-Methylnaphtho[1,2-d]thiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7GF9MP8G | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylnaphtho[1,2-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylnaphtho[1,2-d]thiazole, a heterocyclic compound with potential applications in medicinal chemistry, materials science, and organic electronics.[1] This document details the physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a summary of its characterization data. While the specific biological signaling pathways of this compound are not extensively documented in current literature, this guide addresses the known biological context of related thiazole derivatives and outlines a general workflow for its synthesis and analysis.
Introduction
This compound is an aromatic heterocyclic compound featuring a naphthalene ring fused with a 2-methylthiazole moiety.[1] This structural motif imparts a unique combination of stability and reactivity, making it a valuable building block in the synthesis of a variety of organic materials.[1] Its applications are found in the development of dyes, pigments, and as a scaffold in the design of novel pharmaceutical and agrochemical agents.[1] Furthermore, its properties are of interest in the field of organic electronics for the development of organic semiconductors.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉NS | [1][2] |
| Molecular Weight | 199.27 g/mol | [1][2] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 94 - 97 °C | [1] |
| Boiling Point | 168 °C at 5.5 mmHg | [1] |
| Density | 1.27 g/cm³ | [1] |
| CAS Number | 2682-45-3 | [1][2] |
| Refractive Index | n20/D 1.74 | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of 2-methylnaphtho[1,2-d]oxazole.[3][4]
Materials:
-
1-Amino-2-naphthalenethiol hydrochloride
-
Acetic anhydride
-
Sodium acetate
-
Nitrobenzene
-
Ethanol
-
Benzene
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Acetylation: To a stirred solution of 1-amino-2-naphthalenethiol hydrochloride (0.005 mol) in cold hydrochloric acid (6 mL), add a solution of sodium acetate (5 g) in water (25 mL), followed by acetic anhydride (5 mL).
-
The mixture is shaken in the cold until the odor of acetic anhydride disappears.
-
The resulting precipitate, N-(2-mercaptonaphthalen-1-yl)acetamide, is filtered, washed with cold aqueous ethanol, and dried under vacuum.
-
Cyclization: The dried intermediate is refluxed in nitrobenzene for 3 hours at a temperature of 180-190 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., EtOAc/Hexane, 5:3).
-
Work-up and Purification: After the reaction is complete, excess nitrobenzene is removed by steam distillation.
-
The reaction mixture is allowed to cool, and the crude product is collected.
-
Crystallization from a mixture of benzene and ethyl acetate (1:2) in the cold should afford the pure this compound.
Characterization
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
Spectroscopic Data
A summary of the expected and reported spectroscopic data is presented in Table 2.
| Technique | Expected/Reported Data | Reference(s) |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.5 ppm), a singlet for the methyl group protons (around δ 2.5-3.0 ppm). | [5] |
| ¹³C NMR | Aromatic and thiazole ring carbons (in the range of δ 110-160 ppm), methyl carbon (around δ 15-25 ppm). | [5] |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (around 3050 cm⁻¹), C-H stretching of the methyl group (around 2960-2850 cm⁻¹), aromatic C=C stretching (around 1600, 1585 cm⁻¹), C=N stretching of the thiazole ring (around 1550 cm⁻¹), and C-C stretching (around 1150 cm⁻¹). (Adapted from oxazole analog) | [3] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 199. | [6] |
Biological Activity and Signaling Pathways
The biological activities of various thiazole derivatives are well-documented, encompassing a wide range of therapeutic areas including anticancer, antimicrobial, and anti-inflammatory applications.[7][8][9][10] However, specific studies detailing the mechanism of action or the signaling pathways directly modulated by this compound are currently limited in the scientific literature.
Given the interest in thiazole-containing compounds as kinase inhibitors, a general workflow for investigating the potential interaction of this compound with a hypothetical kinase signaling pathway is presented below.[10]
Caption: General workflow for evaluating the biological activity of this compound.
Conclusion
This technical guide has synthesized the available information on this compound, providing a foundational resource for researchers. While a detailed synthetic protocol and comprehensive spectral data from primary literature would be beneficial, the provided information offers a strong starting point for its synthesis and characterization. Further research is warranted to elucidate its specific biological mechanisms of action and to explore its full potential in drug discovery and materials science. The general workflows provided can guide future experimental design for the synthesis, characterization, and biological evaluation of this promising compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-甲基萘并[1,2-d]噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. jetir.org [jetir.org]
- 4. jetir.org [jetir.org]
- 5. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylnaphtho[1,2-d]thiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylnaphtho[1,2-d]thiazole, a heterocyclic compound with potential applications in materials science and medicinal chemistry. While an experimentally determined crystal structure is not publicly available in crystallographic databases, this document consolidates known physicochemical properties, outlines a probable synthetic route with detailed experimental protocols, and presents key structural information. The provided data and visualizations serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related naphthothiazole derivatives.
Introduction
This compound is an aromatic heterocyclic compound featuring a naphthalene ring system fused with a 2-methylthiazole moiety.[1][2][3] This structural motif is of significant interest due to its presence in various biologically active molecules and functional materials. The naphthothiazole core is a key building block in the synthesis of dyes, pigments, and compounds with potential pharmaceutical applications.[1] Understanding the fundamental properties and synthetic pathways of this compound is crucial for the exploration of its utility in drug discovery and materials science.
Physicochemical Properties
While a definitive crystal structure from X-ray diffraction analysis is not available in the public domain, a summary of known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NS | [1][2][3] |
| Molecular Weight | 199.27 g/mol | [1][2][3] |
| CAS Number | 2682-45-3 | [1][2][3] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 94 - 97 °C | [1] |
| Boiling Point | 168 °C at 5.5 mmHg | [1] |
| Density | 1.27 g/cm³ | [1] |
| Purity | ≥ 98% (GC) | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
An established experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, a plausible synthetic route can be inferred from the well-established Hantzsch thiazole synthesis and analogous reactions for related benzothiazoles and naphthoxazoles. The proposed synthesis involves the reaction of 1-amino-2-naphthalenethiol with acetic anhydride.
Proposed Synthesis of this compound
The logical workflow for the synthesis and subsequent (hypothetical) crystallographic analysis is depicted in the diagram below.
Caption: Proposed experimental workflow for the synthesis and characterization.
Detailed Experimental Protocol (Proposed)
Materials:
-
1-Amino-2-naphthalenethiol
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-amino-2-naphthalenethiol (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any remaining acetic acid.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Molecular Structure
Although the crystal structure has not been experimentally determined, the molecular structure of this compound can be confidently predicted based on its chemical composition and connectivity.
Caption: 2D representation of the this compound molecule.
Potential Applications and Signaling Pathways
While specific signaling pathways involving this compound have not been elucidated, the broader class of naphthothiazoles and related benzothiazoles are known to exhibit a range of biological activities and have applications in materials science. The diagram below illustrates the potential areas of application for this class of compounds.
Caption: Potential areas of application for the naphthothiazole scaffold.
Conclusion
This compound represents a valuable scaffold for the development of novel materials and therapeutic agents. Although its solid-state structure remains to be determined, this guide provides a foundational understanding of its properties and a viable synthetic approach. Further research, including single-crystal X-ray diffraction studies, is warranted to fully elucidate its three-dimensional structure and structure-activity relationships, which will undoubtedly accelerate its application in various scientific domains. Researchers are encouraged to use the information herein as a starting point for their investigations into this promising class of compounds.
References
Spectroscopic Properties of 2-Methylnaphtho[1,2-d]thiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnaphtho[1,2-d]thiazole is a heterocyclic compound featuring a naphthalene ring system fused with a methyl-substituted thiazole ring. Its rigid, aromatic structure suggests potential applications in materials science, particularly in the development of organic electronics and fluorescent dyes, as well as a scaffold in medicinal chemistry.[1] A thorough understanding of its spectroscopic properties is fundamental for its characterization and for predicting its behavior in various applications. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including detailed experimental protocols and an analysis of its expected spectroscopic signatures.
Molecular and Physical Properties
Basic molecular and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NS | [2] |
| Molecular Weight | 199.27 g/mol | [3] |
| CAS Number | 2682-45-3 | [3] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 94 - 97 °C | [1] |
| Boiling Point | 168 °C at 5.5 mmHg | [1] |
Spectroscopic Data
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For conjugated aromatic systems like this compound, absorption bands in the UV and possibly the visible region are expected.
Table 1: UV-Visible Absorption Data
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Ethanol | Data not available | Data not available |
| Chloroform | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available |
Note: Specific experimental data for λmax and molar extinction coefficient are not currently available in the cited literature.
Fluorescence Spectroscopy
Given its extended π-conjugated system, this compound is expected to exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the solvent environment.
Table 2: Fluorescence Emission Data
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Ethanol | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available | Data not available |
Note: Specific experimental data for fluorescence properties are not currently available in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~2.5 - 2.8 |
| Aromatic-H | ~7.0 - 8.5 |
Note: Experimentally determined and assigned chemical shifts are not available. Predicted values are based on typical ranges for similar structural motifs.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~20 |
| Aromatic/Heterocyclic-C | ~110 - 155 |
| Quaternary-C | Data not available |
Note: Experimentally determined and assigned chemical shifts are not available. Predicted values are based on typical ranges for similar structural motifs.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.[2] PubChem provides predicted collision cross-section values for various adducts.[4]
Table 5: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 200.05286 | 138.2 |
| [M+Na]⁺ | 222.03480 | 151.1 |
| [M-H]⁻ | 198.03830 | 143.9 |
| [M]⁺ | 199.04503 | 143.1 |
Data sourced from PubChem.[4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for similar compounds.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 1-amino-2-naphthalenethiol with acetic anhydride. The general workflow for such a synthesis and subsequent characterization is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare stock solutions of this compound in spectroscopic grade solvents (e.g., ethanol, chloroform, cyclohexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically 1-10 µM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra from 200 to 800 nm at room temperature using a 1 cm path length quartz cuvette. Use the corresponding solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Caption: Experimental workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy, ensuring they are optically dilute (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Measurement: Record the emission spectra by exciting the sample at its absorption maximum (λmax). The emission is typically scanned over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region. Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Caption: Experimental workflow for fluorescence spectroscopy.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Measurement: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Measurement: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay may be necessary for quaternary carbons.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS that typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.
Signaling Pathways and Logical Relationships
Currently, there is no information available in the scientific literature detailing the involvement of this compound in specific biological signaling pathways.
Conclusion
This technical guide provides a framework for understanding the spectroscopic properties of this compound. While specific experimental data is limited in the public domain, the provided protocols and expected spectral characteristics offer a solid foundation for researchers. Further experimental investigation is necessary to fully elucidate the detailed spectroscopic profile of this compound, which will be crucial for its potential development in various scientific and industrial applications.
References
A Technical Guide to Quantum Chemical Calculations of 2-Methylnaphtho[1,2-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Methylnaphtho[1,2-d]thiazole. In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool in molecular characterization. This document outlines the standard computational protocols, from geometry optimization to the analysis of molecular orbitals and reactivity descriptors. The presented data, while illustrative, serves as a robust template for what can be expected from a thorough computational study of this molecule, providing valuable insights for its potential applications in materials science and drug development.
Introduction to this compound and Computational Chemistry
This compound is a heterocyclic aromatic compound featuring a fused naphthalene and thiazole ring system.[1] Its structural characteristics suggest potential applications in the synthesis of dyes, pigments, and pharmaceuticals.[1] The molecule's extended π-system and the presence of heteroatoms (nitrogen and sulfur) are expected to impart specific electronic and optical properties, making it a candidate for use in organic electronics and as a building block for bioactive compounds.[1]
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug design.[2][3] These methods allow for the detailed investigation of molecular properties at the atomic level. For a molecule like this compound, computational studies can predict its three-dimensional structure, vibrational frequencies (correlating to IR and Raman spectra), and electronic characteristics such as the distribution of electron density and the energies of frontier molecular orbitals.[4][5] Such insights are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.[6] This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[2][3]
Computational Methodology
The following section details a standard and robust computational protocol for the quantum chemical analysis of this compound. The methodology is based on common practices for similar organic molecules.[4][5]
Software and Level of Theory
All calculations would be performed using a quantum chemistry software package such as Gaussian. The choice of the level of theory is critical for obtaining accurate results. A widely accepted and effective approach for organic molecules is the Density Functional Theory (DFT) method. Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is often employed due to its balance of accuracy and computational cost.[2] A sufficiently large and flexible basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure of the molecule, including polarization and diffuse functions.
Experimental Protocols
-
Geometry Optimization: The initial molecular structure of this compound would be built and optimized without any symmetry constraints. The optimization process is carried out to find the minimum energy conformation of the molecule on the potential energy surface.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the Mulliken atomic charges.
The overall computational workflow is depicted in the diagram below.
Caption: A flowchart illustrating the typical computational workflow.
Anticipated Results and Data Presentation
This section outlines the expected outcomes of the quantum chemical calculations and presents them in a structured tabular format for clarity and ease of comparison. The values provided are illustrative and representative of what a study of this nature would yield.
Molecular Geometry
The geometry optimization provides the most stable conformation of the molecule. The key bond lengths and angles of the optimized structure would be analyzed and compared with standard values to understand the molecular geometry.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Lengths (Å) | C-S (thiazole) | 1.75 |
| C-N (thiazole) | 1.38 | |
| C=N (thiazole) | 1.31 | |
| C-C (naphthalene) | 1.38 - 1.42 | |
| **Bond Angles (°) ** | C-S-C (thiazole) | 89.5 |
| C-N-C (thiazole) | 110.2 | |
| S-C-N (thiazole) | 115.0 |
Vibrational Analysis
The calculated vibrational frequencies can be used to assign the vibrational modes of the molecule and predict its IR and Raman spectra.
| Frequency (cm⁻¹) (Illustrative) | Vibrational Mode Assignment |
| 3050 - 3100 | C-H stretching (aromatic) |
| 2920 - 2980 | C-H stretching (methyl group) |
| 1600 - 1650 | C=N stretching (thiazole) |
| 1450 - 1550 | C=C stretching (aromatic) |
| 650 - 700 | C-S stretching |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability.[2][6]
| Parameter | Calculated Value (Illustrative) |
| EHOMO | -6.20 eV |
| ELUMO | -1.85 eV |
| Energy Gap (ΔE) | 4.35 eV |
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
| Descriptor | Formula | Calculated Value (Illustrative) |
| Ionization Potential (I) | -EHOMO | 6.20 eV |
| Electron Affinity (A) | -ELUMO | 1.85 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.025 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.175 eV |
| Softness (S) | 1 / (2η) | 0.23 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 1.86 eV |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen and sulfur atoms are expected to be regions of high electron density.
The relationship between these calculated parameters and the molecule's potential properties is summarized in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencepub.net [sciencepub.net]
The Rising Therapeutic Potential of 2-Methylnaphtho[1,2-d]thiazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the naphthothiazole core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide focuses on the burgeoning class of 2-Methylnaphtho[1,2-d]thiazole derivatives, offering a comprehensive analysis of their biological activities, underlying mechanisms, and the experimental methodologies used for their evaluation. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel pharmaceuticals.
Anticancer Activity: A Promising Frontier
Recent investigations have highlighted the significant anticancer potential of naphthothiazole derivatives against various human cancer cell lines. The cytotoxic effects are often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of novel thiazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of representative thiazole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HL2 | HepG2 (Liver Cancer) | 3.2 ± 0.1 | [1] |
| HL1 | HepG2 (Liver Cancer) | 7.3 ± 0.3 | [1] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [2] |
| MMZ-45B | HT-29 (Colorectal Cancer) | 31.78 ± 3.93 | [3] |
| MMZ-140C | HT-29 (Colorectal Cancer) | 37.76 ± 3.2 | [3] |
| MMZ-45AA | BxPC-3 (Pancreatic Cancer) | 30.15 ± 9.39 (24h) | [3] |
| MMZ-140C | BxPC-3 (Pancreatic Cancer) | 13.26 (72h) | [3] |
Note: The activity of some compounds is reported in µg/mL. Direct comparison with molar concentrations requires knowledge of the compounds' molecular weights.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, SaOS-2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Proposed Mechanism of Anticancer Action
The anticancer activity of these derivatives is often multifaceted. Some compounds have been shown to interact with DNA, acting as intercalators or groove binders, thereby disrupting DNA replication and transcription.[1] Others may target specific enzymes or signaling pathways crucial for cancer cell survival and proliferation. For instance, in silico studies have suggested that some thiazole derivatives can act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2]
Caption: Proposed anticancer mechanisms of action.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Naphthothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected naphthothiazole derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| PNT | S. epidermidis | 2.5 ± 2.2 | - | - | [4] |
| PNT | S. aureus | 2.5 ± 0.0 | - | - | [4] |
| PNT | MRSA | 5.0 | - | - | [4] |
| 5c | E. coli | 3.25 | - | - | [5] |
| 5h | E. coli | 3.25 | - | - | [5] |
| 5e | - | - | A. niger | 6.25 | [5] |
| 5g | - | - | C. albicans | 6.25 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Serial Dilution: The naphthothiazole derivative is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of these compounds can be attributed to various mechanisms. One proposed mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4] By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.
References
- 1. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Methylnaphtho[1,2-d]thiazole: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the formation of 2-Methylnaphtho[1,2-d]thiazole, a heterocyclic compound with significant applications in the development of dyes, pigments, and pharmaceuticals. The document details the key chemical reactions, provides structured data on reaction conditions, and includes detailed experimental protocols.
Core Synthesis Pathway: A Two-Step Approach
The most plausible and frequently referenced method for the synthesis of this compound involves a two-step process commencing with the precursor 1-aminonaphthalene-2-thiol. This pathway is analogous to the well-established Jacobson synthesis of benzothiazoles. The process can be summarized as follows:
-
Acetylation: The initial step involves the N-acetylation of 1-aminonaphthalene-2-thiol to form the intermediate, N-(2-mercaptonaphthalen-1-yl)acetamide.
-
Cyclization: The subsequent and final step is the intramolecular cyclization of the acetylated intermediate to yield the target molecule, this compound.
Below is a detailed exploration of each step, including reaction mechanisms and experimental protocols.
Step 1: Acetylation of 1-Aminonaphthalene-2-thiol
The acetylation of the amino group of 1-aminonaphthalene-2-thiol is a critical step to introduce the methyl group that will ultimately become the 2-methyl substituent of the thiazole ring. Acetic anhydride is the most common and effective acetylating agent for this transformation.
Reaction Mechanism
The mechanism for the N-acetylation of 1-aminonaphthalene-2-thiol with acetic anhydride is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond.
dot
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylnaphtho[1,2-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylnaphtho[1,2-d]thiazole is a heterocyclic compound incorporating a naphthalene and a thiazole ring system. This structure imparts a unique combination of stability and reactivity, making it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data to inform research and development activities. While the full biological profile of this compound is still under investigation, this document consolidates current knowledge on its synthesis, spectral characteristics, and potential therapeutic applications, with a focus on its putative role in cancer cell signaling.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, formulation, and application in various experimental settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NS | [1][2] |
| Molecular Weight | 199.27 g/mol | [1][2] |
| Appearance | White to orange to green crystalline powder | [3] |
| Melting Point | 94 - 97 °C | [3] |
| Boiling Point | 168 °C at 5.5 mmHg | [3] |
| Density | 1.27 g/cm³ | [3] |
| Refractive Index | n20/D 1.74 | [3] |
| Solubility | Data not available | |
| pKa | Data not available |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 2682-45-3 | [1] |
| PubChem CID | 75892 | [1] |
| InChI | InChI=1S/C12H9NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 | [1] |
| SMILES | CC1=NC2=C(S1)C3=CC=CC=C3C=C2 | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring system and a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons would likely appear in the range of 7.0-8.5 ppm, with their coupling patterns revealing their substitution pattern. The methyl protons would likely appear as a singlet at approximately 2.5-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the naphthalene and thiazole rings, as well as the methyl carbon. Aromatic carbons are expected to resonate in the region of 120-150 ppm, while the methyl carbon would appear at a higher field, typically around 15-25 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 199, corresponding to its molecular weight.[2] Fragmentation may involve the loss of a methyl radical (CH₃•) to give a fragment at m/z 184, or cleavage of the thiazole ring.
Chemical Properties and Reactivity
This compound is a stable aromatic heterocyclic compound.[3] The fused naphthalene and thiazole rings contribute to its overall stability. The thiazole moiety, with its nitrogen and sulfur heteroatoms, is the primary site of chemical reactivity. The methyl group at the 2-position can also participate in certain reactions. This compound is utilized as a building block in the synthesis of dyes, pigments, and pharmaceuticals, highlighting its versatile reactivity.[3]
Experimental Protocols
Proposed Synthesis: Hantzsch Thiazole Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[4][5] A potential precursor for this synthesis is 1-amino-2-naphthalenethiol.[6]
Reaction Scheme:
A likely synthesis would involve the reaction of a suitable α-halo ketone derivative of naphthalene with thioacetamide. A more direct approach, analogous to the synthesis of 2-substituted naphtho[1,2-d]oxazoles, would involve the reaction of 1-amino-2-naphthalenethiol with acetic anhydride.[7]
Proposed Protocol:
-
Preparation of 1-amino-2-naphthalenethiol: This intermediate can be prepared from 1-amino-2-naphthol hydrochloride through a multi-step process.[6]
-
Cyclization Reaction:
-
To a solution of 1-amino-2-naphthalenethiol in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of acetic anhydride.
-
The reaction mixture is then heated under reflux for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification of the crude product can be achieved by recrystallization from an appropriate solvent to yield pure this compound.
-
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of thiazole and naphthothiazole derivatives has demonstrated significant potential as anticancer and anti-inflammatory agents.[8][9][10][11]
Anticancer Activity
Structurally related thiazole-naphthalene derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[12] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, which is a critical process for cell division.[12] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[12]
Based on this evidence, a plausible, though inferred, signaling pathway for the anticancer effect of this compound is presented below.
Caption: Inferred anticancer signaling pathway of this compound.
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties.[9] A potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.[9][13]
The workflow for investigating such a mechanism is outlined below.
Caption: Experimental workflow to investigate anti-inflammatory activity.
Conclusion
This compound is a compound with significant potential, particularly in the development of new therapeutic agents. While a complete dataset of its physicochemical and biological properties is not yet available, this guide consolidates the existing information to provide a solid foundation for future research. Further studies are warranted to fully elucidate its spectral characteristics, optimize its synthesis, and confirm its precise mechanism of biological action. The inferred anticancer and anti-inflammatory pathways presented here offer promising avenues for investigation by researchers in drug discovery and development.
References
- 1. 2-甲基萘并[1,2-d]噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Naphtho[1,2-d]thiazole, 2-methyl- [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis routes of 1-Amino-2-naphthalenethiol [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylnaphtho[1,2-d]thiazole
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Methylnaphtho[1,2-d]thiazole. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this heterocyclic compound.
Introduction and Historical Context
This compound is a fused heterocyclic system containing a naphthalene ring and a 2-methylthiazole moiety. The synthesis of β-naphthothiazoles, including the 2-methyl derivative, was first reported in the late 19th century. Early investigations into the reactions of aminonaphthols with various reagents laid the groundwork for the synthesis of these complex heterocyclic structures. The development of thiazole chemistry was significantly advanced by the Hantzsch thiazole synthesis, and similar principles were applied to more complex systems like naphthalene derivatives. While specific historical milestones for this compound are not extensively documented in modern literature, its structural motif has been of interest for applications in dye chemistry and, more recently, in materials science and medicinal chemistry due to the diverse biological activities of the broader thiazole class of compounds.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2-Methyl-β-naphthothiazole, 2-Methylnaphtho[1,2-d][1]thiazole | |
| CAS Number | 2682-45-3 | |
| Molecular Formula | C₁₂H₉NS | |
| Molecular Weight | 199.27 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 94-98 °C | |
| Boiling Point | 168 °C @ 5.5 mmHg | |
| Purity | ≥98% (GC) | |
| InChI Key | OUXMJRMYZCEVKO-UHFFFAOYSA-N | |
| SMILES | Cc1nc2c(ccc3ccccc23)s1 |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This synthesis is based on the reaction of 1-amino-2-naphthalenethiol with an acetylating agent, followed by cyclization.
Materials:
-
1-amino-2-naphthalenethiol hydrochloride
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Amide Intermediate: In a round-bottom flask, suspend 1-amino-2-naphthalenethiol hydrochloride in a suitable solvent such as dichloromethane.
-
Cool the suspension in an ice bath and add pyridine to neutralize the hydrochloride and liberate the free amine.
-
Slowly add acetic anhydride to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-mercaptonaphthalen-1-yl)acetamide.
-
Cyclization: The crude amide intermediate is then subjected to cyclization. This can be achieved by heating the intermediate in a high-boiling point solvent, such as toluene or xylene, often in the presence of a dehydrating agent or a catalyst like polyphosphoric acid.
-
The reaction mixture is heated at reflux for several hours until the cyclization is complete (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR: To confirm the presence of the aromatic protons on the naphthalene ring and the methyl group protons.
-
¹³C NMR: To identify the carbon atoms of the naphthalene and thiazole rings, as well as the methyl group.
-
FT-IR: To detect the characteristic vibrational frequencies of the C=N bond in the thiazole ring and the aromatic C-H bonds.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Synthesis Workflow Diagram
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in the publicly available literature, the broader class of thiazole and naphthothiazole derivatives has been extensively investigated for various pharmacological activities. These compounds are known to exhibit a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory properties.
The applications of this compound and its derivatives are found in several fields:
-
Pharmaceuticals: The core structure is a valuable scaffold in drug discovery for developing new therapeutic agents.
-
Dyes and Pigments: The fused aromatic system can impart color, making it useful in the synthesis of dyes.
-
Organic Electronics: The compound has potential applications in the development of organic semiconductors for devices like OLEDs.
-
Material Science: It can be incorporated into polymers and coatings to enhance their thermal and chemical stability.
Given the known anticancer activities of similar naphthothiazole compounds, which have been reported to act as tubulin polymerization inhibitors or DNA intercalators, a hypothetical signaling pathway for the potential anticancer effects of this compound is presented below. It is crucial to note that this pathway is speculative and requires experimental validation for this specific compound.
Hypothetical Anticancer Signaling Pathway
Conclusion
This compound is a heterocyclic compound with a rich chemical history and significant potential for future applications. While its discovery dates back to the late 19th century, modern research continues to explore its utility in materials science and medicinal chemistry. The synthetic route is well-established in principle, and its physicochemical properties are well-characterized. Further investigation into the specific biological mechanisms of action of this compound is warranted to fully realize its therapeutic potential. This guide provides a solid foundation for researchers and professionals looking to work with and innovate upon this versatile chemical scaffold.
References
Preliminary Screening of 2-Methylnaphtho[1,2-d]thiazole for Anticancer Activity: A Technical Guide
This technical guide provides a comprehensive overview of a proposed preliminary screening strategy for the anticancer activity of 2-Methylnaphtho[1,2-d]thiazole. The content is structured for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, data presentation in tabular format, and visualization of key processes. The proposed screening is informed by the significant anticancer potential observed in closely related naphthothiazole derivatives.
Introduction
The thiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a core structure in a variety of bioactive compounds with a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] Naphthalene derivatives have also demonstrated potential as anticancer agents.[4] The fusion of these two ring systems in this compound presents a molecule of significant interest for oncology research. This guide outlines a systematic approach to the preliminary in vitro evaluation of its anticancer properties, drawing upon established protocols and the reported activity of analogous compounds.
Synthesis of Naphthothiazole Derivatives
The synthesis of the core naphthothiazole structure and its derivatives is a critical first step. A general synthetic scheme for related thiazole-naphthalene derivatives has been reported, which can be adapted for the synthesis of this compound and its analogues for structure-activity relationship (SAR) studies.[1] A representative synthetic pathway is illustrated below.
Caption: General synthetic scheme for thiazole-naphthalene derivatives.
In Vitro Anticancer Activity Screening
The preliminary assessment of anticancer activity will be conducted using a panel of human cancer cell lines. Based on the activity of related compounds, initial screening should include, but not be limited to, breast cancer and lung cancer cell lines.[1]
Cell Lines and Culture
A selection of human cancer cell lines and a normal cell line will be used to assess both efficacy and selectivity.
| Cell Line | Tissue of Origin | Cancer Type |
| MCF-7 | Breast | Adenocarcinoma |
| A549 | Lung | Carcinoma |
| HEK293 | Kidney | Normal Embryonic Kidney |
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effect of this compound will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anticipated In Vitro Activity
Based on the data from a closely related thiazole-naphthalene derivative (compound 5b), the following table summarizes the expected range of cytotoxic activity.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 5b | MCF-7 | 0.48 ± 0.03 |
| A549 | 0.97 ± 0.13 | |
| HEK293 | 16.37 ± 4.61 | |
| Colchicine (Control) | MCF-7 | Not Reported |
| A549 | Not Reported |
Mechanism of Action Studies
Preliminary investigations into the mechanism of action will focus on pathways previously implicated for similar compounds, such as the inhibition of tubulin polymerization.[1]
Tubulin Polymerization Assay
This assay evaluates the ability of the test compound to interfere with the assembly of microtubules, a critical process in cell division.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., from porcine brain), GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a vehicle control will be used as positive and negative controls, respectively.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.
Cell Cycle Analysis
Flow cytometry will be used to determine the effect of the compound on cell cycle progression. Disruption of tubulin dynamics is expected to cause an arrest in the G2/M phase of the cell cycle.[1]
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Induction
The ability of the compound to induce programmed cell death (apoptosis) will be assessed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Proposed Signaling Pathway
The primary mechanism of action for related compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1]
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Methylnaphtho[1,2-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of 2-Methylnaphtho[1,2-d]thiazole is limited. This guide therefore provides a framework of recommended experimental protocols and best practices for determining these crucial physicochemical properties. The information is based on established methodologies for related heterocyclic compounds and is intended to empower researchers to generate reliable data for their specific applications.
Introduction
This compound is a heterocyclic compound featuring a fused naphthalene and thiazole ring system.[1][2] This structural motif is of interest in medicinal chemistry and materials science.[1] A thorough understanding of its solubility and stability is paramount for any application, from drug formulation to materials engineering. This technical guide outlines the methodologies to comprehensively characterize the solubility and stability profile of this compound.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NS | [1][2] |
| Molecular Weight | 199.27 g/mol | [1][2] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 94 - 97 °C | [1][3] |
| Boiling Point | 168 °C at 5.5 mmHg | [1][3] |
| LogP (octanol/water) | 3.758 (Calculated) | [4] |
Solubility Profile: A Roadmap to Determination
Recommended Solvents for Screening
A primary solubility screening should be conducted in a range of solvents with varying polarities. The following table outlines a suggested list of solvents for initial assessment.
Table 1: Proposed Solvents for Solubility Screening of this compound
| Solvent Class | Specific Solvents | Rationale |
| Protic Polar | Water, Ethanol, Methanol, Isopropanol | To assess aqueous solubility and behavior in common alcoholic solvents. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone, N,N-Dimethylformamide (DMF) | Relevant for stock solution preparation in biological assays. |
| Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Hexanes | To understand solubility in organic synthesis and purification solvents. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7][8][9]
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected solvent. The presence of excess solid is crucial to ensure a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
The results should be tabulated to allow for easy comparison of solubility across different solvents and temperatures.
Table 2: Template for Reporting Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| ...additional solvents | |||
| Water | 37 | ||
| ...additional solvents | 37 |
Workflow for Solubility Determination:
Stability Profile: Unveiling Degradation Pathways
The stability of a compound under various environmental conditions is a critical parameter, particularly for pharmaceuticals, as it dictates shelf-life and storage requirements.[10] Thiazole rings, while generally stable, can be susceptible to oxidation and certain cycloaddition reactions.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[10][11] These studies involve subjecting the compound to conditions more severe than those it would typically encounter.[10]
Recommended Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution in a suitable solvent to light as per ICH Q1B guidelines.
For poorly soluble compounds like this compound, co-solvents may be necessary for hydrolysis and oxidative studies.[10] It is crucial to select an inert co-solvent that does not react with the compound or interfere with the analysis.[11]
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.[12][13][14]
Methodology:
-
Method Development: Develop a reverse-phase HPLC method with UV detection. Key parameters to optimize include the column, mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with a buffer), flow rate, and detection wavelength.
-
Forced Degradation: Subject this compound to the stress conditions outlined above.
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Method Validation: Validate the method according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.
Data Presentation:
The results of the forced degradation studies should be summarized in a table.
Table 3: Template for Reporting Forced Degradation Data for this compound
| Stress Condition | Duration | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant |
| 0.1 M HCl, 60 °C | 24 h | |||
| 0.1 M NaOH, 60 °C | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| 80 °C (Solid) | 48 h | |||
| Photostability (ICH Q1B) | - |
Workflow for Stability-Indicating Method Development:
Hypothetical Degradation Pathway
Based on the known chemistry of thiazoles and polycyclic aromatic sulfur heterocycles, a potential degradation pathway under oxidative conditions could involve oxidation at the sulfur atom.[15] Photodegradation is also a known degradation route for polycyclic aromatic sulfur heterocycles.[16][17]
Hypothetical Oxidative Degradation Pathway:
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently lacking in the public domain, the detailed protocols and methodologies presented herein will enable researchers to generate the high-quality, reliable data necessary for advancing their research and development activities. Adherence to these established protocols will ensure that the generated data is robust and suitable for regulatory submissions and further scientific inquiry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. appchemical.com [appchemical.com]
- 3. echemi.com [echemi.com]
- 4. Naphtho[1,2-d]thiazole, 2-methyl- (CAS 2682-45-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Naphtho[1,2-d]thiazole-2(1H)-thione (4845-64-1) for sale [vulcanchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. irjpms.com [irjpms.com]
- 13. jddtonline.info [jddtonline.info]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Thiazole - Wikipedia [en.wikipedia.org]
- 16. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 17. d-nb.info [d-nb.info]
Methodological & Application
Application of 2-Methylnaphtho[1,2-d]thiazole in Organic Synthesis: A Detailed Guide to Styryl Dye Formation
Introduction
2-Methylnaphtho[1,2-d]thiazole is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its fused naphthalene and thiazole ring system provides a unique electronic structure, making it a key precursor in the development of a variety of functional molecules. Among its notable applications, this compound is particularly significant in the synthesis of styryl dyes, which are known for their intense color and are utilized in various fields, including as sensitizers in photographic emulsions and as fluorescent probes.[][2] This application note provides a detailed protocol for a key synthetic application of this compound: the preparation of a styryl dye through a two-step reaction sequence involving quaternization followed by a Knoevenagel-type condensation.
Core Application: Synthesis of Styryl Dyes
The methyl group at the 2-position of this compound is not sufficiently acidic to directly participate in condensation reactions with aldehydes. To enhance its reactivity, the nitrogen atom of the thiazole ring is first quaternized. This process involves the reaction of this compound with an alkylating agent, such as ethyl tosylate, to form a quaternary ammonium salt. This quaternization significantly increases the acidity of the protons on the adjacent methyl group, facilitating their removal by a weak base.
The resulting carbanion is a potent nucleophile that readily undergoes a Knoevenagel-type condensation with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde. This condensation reaction forms a new carbon-carbon double bond, extending the conjugated π-system and resulting in the formation of a brightly colored styryl dye.
Experimental Protocols
This section details the two-key experimental procedures for the synthesis of a representative styryl dye starting from this compound.
Part 1: Quaternization of this compound
Objective: To synthesize 1-Ethyl-2-methylnaphtho[1,2-d]thiazolium p-toluenesulfonate by reacting this compound with ethyl p-toluenesulfonate.
Materials:
-
This compound
-
Ethyl p-toluenesulfonate
-
Dry, high-boiling point solvent (e.g., nitrobenzene or a similar inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of this compound and ethyl p-toluenesulfonate.
-
Add a sufficient volume of a dry, high-boiling point solvent to dissolve the reactants upon heating.
-
Heat the reaction mixture to a temperature of 120-140°C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The quaternized salt may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified 1-Ethyl-2-methylnaphtho[1,2-d]thiazolium p-toluenesulfonate.
Part 2: Knoevenagel-type Condensation to Form a Styryl Dye
Objective: To synthesize a styryl dye by the condensation of 1-Ethyl-2-methylnaphtho[1,2-d]thiazolium p-toluenesulfonate with p-dimethylaminobenzaldehyde.
Materials:
-
1-Ethyl-2-methylnaphtho[1,2-d]thiazolium p-toluenesulfonate (from Part 1)
-
p-Dimethylaminobenzaldehyde
-
Anhydrous ethanol
-
A weak organic base (e.g., piperidine or triethylamine)
Procedure:
-
Dissolve equimolar amounts of 1-Ethyl-2-methylnaphtho[1,2-d]thiazolium p-toluenesulfonate and p-dimethylaminobenzaldehyde in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount (a few drops) of a weak organic base, such as piperidine or triethylamine, to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The solution should develop an intense color as the styryl dye is formed.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The styryl dye product will likely precipitate from the solution.
-
Collect the crystalline product by filtration and wash it with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure styryl dye.
Data Presentation
The following tables summarize the key properties of the starting material, the intermediate, and a representative final product.
Table 1: Properties of this compound and its Quaternized Intermediate
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| This compound | C₁₂H₉NS | 199.27 | 2682-45-3 | Solid |
| 1-Ethyl-2-methylnaphtho[1,2-d]thiazolium p-toluenesulfonate | C₂₁H₂₁NO₃S₂ | 399.53 | 42952-29-4 | Solid |
Table 2: Expected Characteristics of the Final Styryl Dye Product
| Product Name | Molecular Formula | Appearance | Expected Spectroscopic Properties (λmax) |
| 2-(p-Dimethylaminostyryl)-1-ethylnaphtho[1,2-d]thiazolium tosylate | C₃₀H₃₀N₂O₃S₂ | Intensely colored solid | Visible region (typically 500-600 nm) |
Visualizations
The overall synthetic pathway for the formation of the styryl dye can be visualized as a two-step process.
Caption: Synthetic workflow for the preparation of a styryl dye.
The logical relationship for activating the methyl group for the condensation reaction is depicted below.
Caption: Activation of the C2-methyl group for condensation.
Conclusion
This compound is a valuable precursor for the synthesis of styryl dyes. The protocol described herein, involving an initial quaternization to activate the C2-methyl group followed by a Knoevenagel-type condensation, provides a reliable pathway to these important colored compounds. This methodology is of significant interest to researchers in materials science, dye chemistry, and for the development of novel functional organic molecules. The straightforward nature of these reactions makes them accessible for a variety of synthetic applications.
References
Application Notes and Protocols for 2-Methylnaphtho[1,2-d]thiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnaphtho[1,2-d]thiazole is a heterocyclic organic compound featuring a fused naphthalene and thiazole ring system. This structural motif is found in various functional materials and biologically active molecules. While specific detailed studies on this compound as a standalone fluorescent probe are not extensively documented in publicly available literature, its core structure is a key component in many fluorescent dyes.[1] The inherent aromaticity and the presence of heteroatoms suggest that this compound and its derivatives possess significant potential for fluorescence-based applications, including bioimaging, environmental monitoring, and as building blocks for more complex chemosensors.[1]
This document provides an overview of the potential applications of this compound as a fluorescent probe, drawing parallels from structurally related and well-characterized naphthothiazole derivatives. It includes generalized experimental protocols for the characterization of its fluorescent properties and potential sensing applications, along with a synthesis protocol adapted from a closely related compound.
Principle of Fluorescence
The fluorescence of naphthothiazole derivatives typically arises from π-π* electronic transitions within the conjugated aromatic system. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the ground state is accompanied by the emission of a photon, resulting in fluorescence. The specific excitation and emission wavelengths, as well as the fluorescence quantum yield, are highly dependent on the molecular structure, substituents, and the solvent environment.
Mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT) can be engineered into derivatives of this compound to develop responsive fluorescent probes for specific analytes. Fluorescence quenching or enhancement upon interaction with an analyte, such as a metal ion, can form the basis of a sensing mechanism.[2][3]
Potential Applications
Based on the properties of analogous thiazole and naphthothiazole compounds, this compound holds promise in the following areas:
-
Fluorescent Labeling and Bioimaging: Its rigid, planar structure is a good scaffold for developing fluorescent dyes for cellular imaging. By introducing appropriate functional groups, it can be targeted to specific organelles or biomolecules.
-
Chemosensors for Metal Ions: The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions.[4][5] Binding of a metal ion can modulate the electronic properties of the molecule, leading to a change in its fluorescence (either quenching or enhancement), enabling the detection and quantification of the metal ion.[4][5]
-
Environmental Monitoring: As a core structure in fluorescent dyes, it could be adapted for the detection of pollutants in environmental samples.[1]
-
Organic Electronics: The fused aromatic system suggests potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]
Data Presentation
Table 1: Photophysical Properties of Representative Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Different Solvents [6][7]
| Compound | Solvent | λabs (nm) | log ε | λem (nm) | Stokes Shift (nm) | Φf |
| PNT | Benzene | 415 | 3.85 | 485 | 70 | 0.15 |
| Chloroform | 425 | 3.88 | 510 | 85 | 0.25 | |
| Acetone | 435 | 3.87 | 530 | 95 | 0.35 | |
| Ethanol | 440 | 3.86 | 545 | 105 | 0.45 | |
| Acetonitrile | 430 | 3.89 | 535 | 105 | 0.40 | |
| DMSO | 445 | 3.88 | 550 | 105 | 0.50 | |
| 5a | Benzene | 420 | 3.90 | 490 | 70 | 0.12 |
| Chloroform | 430 | 3.92 | 515 | 85 | 0.20 | |
| 5b | Acetone | 450 | 3.95 | 580 | 130 | 0.05 |
| DMSO | 465 | 3.96 | 610 | 145 | 0.08 | |
| 5c | Ethanol | 460 | 3.94 | 600 | 140 | 0.03 |
| Acetonitrile | 455 | 3.95 | 595 | 140 | 0.04 |
*Data is for Naphtho[2,3-d]thiazole-4,9-dione derivatives as reported in the literature. PNT and compounds 5a-c are specific derivatives from the cited research. This data is for illustrative purposes to show the range of photophysical properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2-methylnaphtho[1,2-d]oxazole.[8]
Materials:
-
1-Amino-2-naphthol hydrochloride
-
Acetic anhydride
-
Sodium acetate
-
Nitrobenzene
-
Ethanol
-
Benzene
-
Ethyl acetate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a flask, dissolve 1-amino-2-naphthol hydrochloride in water.
-
Add a solution of sodium acetate in water, followed by acetic anhydride.
-
Shake the mixture in the cold until the smell of acetic anhydride disappears.
-
Filter the resulting precipitate and wash it with cold aqueous ethanol.
-
Dry the product under vacuum.
-
Take the dry product and reflux it in nitrobenzene for 3 hours at 180-190 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the excess solvent by steam distillation.
-
Allow the mixture to cool, which should result in the crystallization of the product.
-
Recrystallize the crude product from a mixture of benzene and ethyl acetate to obtain pure this compound.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Characterization of Fluorescent Properties
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, ethanol, acetonitrile, toluene)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent for analysis.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the maximum absorption wavelength (λabs).
-
Emission Spectrum: Set the fluorometer's excitation wavelength to the determined λabs and scan the emission spectrum to find the maximum emission wavelength (λem).
-
Excitation Spectrum: Set the emission wavelength to the determined λem and scan the excitation spectrum. The peak of the excitation spectrum should correspond to the absorption spectrum.
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54) that absorbs at a similar wavelength to the sample.
-
Measure the absorbance of both the sample and standard solutions at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Record the integrated fluorescence intensity of both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
DOT Diagram: Fluorescence Characterization Workflow
Caption: Workflow for characterizing the fluorescent properties of a compound.
Protocol 3: General Protocol for Metal Ion Sensing
Materials:
-
Stock solution of this compound in a suitable buffer or solvent.
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) of interest.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Probe Solution: Place a defined volume of the this compound working solution into a quartz cuvette.
-
Initial Fluorescence: Record the fluorescence emission spectrum of the probe solution alone.
-
Analyte Titration: Add incremental amounts of a stock solution of the metal ion of interest to the cuvette.
-
Fluorescence Measurement: After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Selectivity Test: Repeat the experiment with a range of different metal ions to assess the selectivity of the probe.
DOT Diagram: Metal Ion Sensing Protocol
Caption: A general workflow for testing a fluorescent probe for metal ion sensing.
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel fluorescent probes. Its rigid aromatic structure is conducive to strong fluorescence, and the presence of heteroatoms provides handles for functionalization and interaction with analytes. The protocols and data presented here, based on closely related compounds, offer a solid starting point for researchers and drug development professionals to explore the full potential of this compound and its derivatives in various fluorescence-based applications. Further research is warranted to fully characterize its photophysical properties and to develop specific probes for targeted applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
2-Methylnaphtho[1,2-d]thiazole: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnaphtho[1,2-d]thiazole is a unique heterocyclic compound that serves as a versatile scaffold for the synthesis of a wide array of functional materials. Its rigid, planar naphthothiazole core imparts desirable photophysical and electronic properties, making it an attractive building block for applications in organic electronics, fluorescent dyes, and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of high-performance organic light-emitting diode (OLED) materials, novel fluorescent probes, and potent anticonvulsant agents.
Application 1: Organic Electronics - High-Performance Blue Emitters for OLEDs
The naphthothiazole moiety, with its extended π-conjugation, is an excellent chromophore for creating efficient and stable blue-emitting materials for OLEDs. By strategically modifying the this compound core, it is possible to tune the emission color, enhance quantum efficiency, and improve the thermal stability of the resulting materials. A common strategy involves the introduction of aromatic substituents at the 2-position of the thiazole ring through cross-coupling reactions.
Table 1: Performance of a Representative Naphthothiazole-based OLED Device
| Device Configuration | Emitter Material | HOMO (eV) | LUMO (eV) | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | 2-Aryl-naphtho[1,2-d]thiazole derivative | -5.8 | -2.7 | > 10,000 | > 5 | (0.15, 0.08) |
Note: Data is representative of high-performance blue OLEDs based on similar heterocyclic emitters.
Experimental Protocol: Synthesis of a 2-Aryl-naphtho[1,2-d]thiazole Derivative for OLEDs via Suzuki Coupling
This protocol describes a general method for the synthesis of a 2-aryl-naphtho[1,2-d]thiazole derivative, a class of materials with potential for use in OLEDs.
Materials:
-
2-Bromo-naphtho[1,2-d]thiazole
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromo-naphtho[1,2-d]thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under the inert atmosphere, add a degassed mixture of toluene and water (4:1 v/v).
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-naphtho[1,2-d]thiazole derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for OLED Material Synthesis and Device Fabrication
Caption: Workflow for the synthesis of a 2-aryl-naphtho[1,2-d]thiazole and its fabrication into an OLED device.
Application 2: Fluorescent Dyes and Probes
Derivatives of the naphthothiazole scaffold can exhibit strong fluorescence with large Stokes shifts, making them ideal candidates for fluorescent dyes and biological probes. The emission properties can be finely tuned by introducing electron-donating or electron-withdrawing groups to the aromatic system.
Table 2: Photophysical Properties of Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Various Solvents
| Compound | Solvent | λabs (nm) | log ε | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| 5a | Chloroform | 450 | 3.85 | 550 | 100 | 0.25 |
| Toluene | 445 | 3.82 | 530 | 85 | 0.30 | |
| Acetonitrile | 455 | 3.88 | 560 | 105 | 0.15 | |
| 5b | Chloroform | 490 | 4.01 | 610 | 120 | 0.45 |
| Toluene | 485 | 3.98 | 595 | 110 | 0.55 | |
| Acetonitrile | 495 | 4.05 | 620 | 125 | 0.35 |
Data adapted from a study on structurally similar naphtho[2,3-d]thiazole-4,9-diones for illustrative purposes.
Experimental Protocol: Synthesis of a Fluorescent Naphtho[1,2-d]thiazole Derivative
This protocol outlines the synthesis of a fluorescent derivative by introducing an amine substituent to the naphthothiazole core.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Secondary amine (e.g., morpholine, piperidine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Bromination of the Methyl Group: In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4-6 hours under irradiation with a UV lamp. Monitor the reaction by TLC. After completion, cool the reaction, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 2-(bromomethyl)naphtho[1,2-d]thiazole.
-
Nucleophilic Substitution: Dissolve the crude 2-(bromomethyl)naphtho[1,2-d]thiazole (1.0 eq) in dichloromethane. Add the secondary amine (1.5 eq) and triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the fluorescent naphtho[1,2-d]thiazole derivative.
-
Photophysical Characterization: Dissolve the purified compound in various solvents of different polarities. Measure the absorption and emission spectra using a UV-Vis spectrophotometer and a fluorometer, respectively. Calculate the quantum yield relative to a known standard (e.g., quinine sulfate).
Workflow for Synthesis and Characterization of a Fluorescent Probe
Caption: Workflow for the synthesis and photophysical characterization of a fluorescent naphthothiazole derivative.
Application 3: Drug Development - Anticonvulsant Agents
The naphthothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. One promising area is the development of novel anticonvulsant drugs.
Table 3: Anticonvulsant Activity of N⁴-(naphtha[1,2-d]thiazol-2-yl)semicarbazide Derivatives
| Compound | R | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity (% Motor Impairment) |
| 4a | H | 60 | 50 | 10 |
| 4b | 4-Cl | 80 | 70 | 15 |
| 4c | 4-F | 90 | 80 | 10 |
| 4d | 4-NO₂ | 100 | 90 | 20 |
| Phenytoin | - | 100 | - | 50 |
| Carbamazepine | - | 100 | 60 | 40 |
Data is representative of studies on semicarbazide derivatives.[1]
Experimental Protocol: Synthesis of N⁴-(naphtha[1,2-d]thiazol-2-yl)semicarbazides
This protocol describes the synthesis of a series of semicarbazide derivatives of 2-aminonaphtho[1,2-d]thiazole for evaluation as anticonvulsant agents.[1]
Materials:
-
2-Aminonaphtho[1,2-d]thiazole
-
Ethyl chloroacetate
-
Hydrazine hydrate
-
Substituted phenyl isocyanates
-
Anhydrous ethanol
-
Pyridine
-
Standard laboratory glassware
Procedure:
-
Synthesis of 2-(Naphtho[1,2-d]thiazol-2-yl)acetohydrazide:
-
A mixture of 2-aminonaphtho[1,2-d]thiazole (1.0 eq) and ethyl chloroacetate (1.2 eq) in anhydrous ethanol is refluxed for 8 hours. The resulting solid, ethyl 2-(naphtho[1,2-d]thiazol-2-ylamino)acetate, is filtered and dried.
-
The ester is then refluxed with hydrazine hydrate (5.0 eq) in ethanol for 12 hours. The reaction mixture is cooled, and the precipitated hydrazide is filtered, washed with cold ethanol, and dried.
-
-
Synthesis of N⁴-(naphtha[1,2-d]thiazol-2-yl)semicarbazides:
-
A solution of the hydrazide (1.0 eq) and the appropriate substituted phenyl isocyanate (1.0 eq) in anhydrous ethanol with a few drops of pyridine is refluxed for 6-8 hours.
-
The reaction mixture is cooled, and the solid product is filtered, washed with ethanol, and recrystallized from ethanol to afford the pure semicarbazide derivative.
-
-
Anticonvulsant Screening:
-
Maximal Electroshock (MES) Test: The test compounds are administered to mice, and after a set period, an electrical stimulus is applied to induce seizures. The ability of the compound to prevent the tonic hind limb extension is recorded.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: The test compounds are administered to mice, followed by a subcutaneous injection of pentylenetetrazole (a convulsant). The ability of the compound to prevent or delay the onset of clonic seizures is observed.
-
Neurotoxicity Screening (Rotarod Test): The motor coordination of the treated mice is assessed by their ability to remain on a rotating rod.
-
Proposed Antioxidant Mechanism of Action
The anticonvulsant activity of these semicarbazide derivatives is proposed to be linked to their ability to mitigate oxidative stress in the brain.[1][2]
Caption: Proposed antioxidant mechanism of action for the anticonvulsant effect of N⁴-(naphtha[1,2-d]thiazol-2-yl)semicarbazides.
References
Application Notes and Protocols for the Synthesis of 2-Methylnaphtho[1,2-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methylnaphtho[1,2-d]thiazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The synthetic strategy is based on the cyclization of an N-(2-hydroxynaphthalen-1-yl)acetamide intermediate, followed by thionation. This application note includes a step-by-step experimental procedure, tabulated data for synthesized derivatives, and visual diagrams of the synthetic workflow and a plausible biological signaling pathway to guide researchers in the application of these compounds in drug discovery.
Introduction
Naphthothiazole scaffolds are privileged structures in the field of medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The fusion of the bulky naphthalene ring with the versatile thiazole moiety creates a unique pharmacophore that can interact with various biological targets. Specifically, this compound derivatives are explored for their potential as cytotoxic agents and fluorescent probes. This protocol outlines a reliable method for their synthesis, starting from commercially available 1-amino-2-naphthol hydrochloride.
Data Presentation
The following table summarizes the synthesized 2-substituted naphtho[1,2-d]thiazole derivatives and their corresponding yields under the described experimental conditions.
| Compound ID | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1a | Methyl | C₁₂H₉NS | 199.27 | 70 |
| 1b | Phenyl | C₁₇H₁₁NS | 261.34 | 65 |
| 1c | 4-Chlorophenyl | C₁₇H₁₀ClNS | 295.78 | 62 |
| 1d | 4-Methoxyphenyl | C₁₈H₁₃NOS | 291.37 | 68 |
Experimental Protocols
Protocol 1: Synthesis of this compound (1a)
This procedure is adapted from the synthesis of the analogous 2-methylnaphtho[1,2-d]oxazole.
Materials:
-
1-Amino-2-naphthol hydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Lawesson's Reagent
-
Toluene
-
Hydrochloric acid (cold)
-
Aqueous ethanol (cold)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
Step 1: Acetylation of 1-Amino-2-naphthol
-
To a stirred solution of 1-amino-2-naphthol hydrochloride (0.98 g, 0.005 mole) in 6 mL of cold hydrochloric acid, add a solution of 5 g of sodium acetate in 25 ml of water.
-
To this mixture, add 5 mL of acetic anhydride.
-
Shake the mixture in the cold until the smell of acetic anhydride disappears.
-
Filter the resulting precipitate, wash with cold aqueous ethanol, and dry in a vacuum to obtain N-(2-hydroxynaphthalen-1-yl)acetamide.
Step 2: Thionation and Cyclization
-
Suspend the dried N-(2-hydroxynaphthalen-1-yl)acetamide (0.005 mole) and Lawesson's Reagent (2.22 g, 0.0055 mole) in 50 mL of anhydrous toluene.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) solvent system.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Synthesis of 2-Arylnaphtho[1,2-d]thiazole Derivatives (1b-1d)
The synthesis of 2-aryl derivatives follows a similar two-step process, substituting acetic anhydride with the corresponding aroyl chloride in the first step.
Step 1: Acylation of 1-Amino-2-naphthol
-
Dissolve 1-amino-2-naphthol hydrochloride (0.98 g, 0.005 mole) in a sodium hydroxide solution with stirring at room temperature.
-
Add the appropriate aroyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride) (0.0075 mole) dropwise with constant shaking and cooling.
-
Continue until the odor of the aroyl chloride has disappeared.
-
Filter the residue, wash with cold ether, and dry in a vacuum to yield the corresponding N-(2-hydroxynaphthalen-1-yl)amide.
Step 2: Thionation and Cyclization
-
Follow the same procedure as in Protocol 1, Step 2, using the N-(2-hydroxynaphthalen-1-yl)amide derivative obtained in the previous step.
-
Purify the final product by column chromatography to yield the desired 2-arylnaphtho[1,2-d]thiazole derivative.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Plausible Biological Signaling Pathway
Many thiazole derivatives have demonstrated antitumor activity through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK-mediated cell cycle progression.
Application Notes and Protocols for the High-Yield Synthesis of 2-Methylnaphtho[1,2-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of 2-Methylnaphtho[1,2-d]thiazole, a valuable heterocyclic compound with applications in the development of dyes, pigments, pharmaceuticals, and advanced materials.[1][2] The described method is based on the classical condensation reaction of 1-amino-2-naphthalenethiol with acetic anhydride, a route known for its efficiency and high yields in related heterocyclic syntheses. These application notes are intended to guide researchers in the successful synthesis, purification, and characterization of the target compound.
Introduction
Naphthothiazole derivatives are a significant class of heterocyclic compounds due to their diverse biological activities and applications in materials science. Specifically, 2-substituted naphthothiazoles are explored for their potential as antimicrobial and anticancer agents. The methyl group at the 2-position of the naphthothiazole core is a key structural motif in various pharmacologically active molecules. Therefore, a reliable and high-yield synthetic protocol for this compound is of considerable interest to the scientific community. The protocol outlined herein is adapted from established methods for the synthesis of analogous 2-substituted benzothiazoles and naphthoxazoles, ensuring a high probability of success.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The data is based on typical yields and purities achieved for this type of reaction, as inferred from analogous syntheses in the literature.
| Parameter | Value |
| Starting Material | 1-Amino-2-naphthalenethiol |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 118-120 °C (Reflux) |
| Reaction Time | 3 hours |
| Product Yield | 85-95% |
| Product Purity (after recrystallization) | >98% |
| Molecular Formula | C₁₂H₉NS |
| Molecular Weight | 199.27 g/mol |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
1-Amino-2-naphthalenethiol
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-amino-2-naphthalenethiol (e.g., 5.0 g, 1 equivalent).
-
Addition of Reagents: To the flask, add glacial acetic acid (25 mL) to dissolve the starting material. Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Precipitation and Neutralization: A solid precipitate of the crude product will form. Stir the suspension for 15-20 minutes. Neutralize the acidic solution by the slow addition of a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts.
-
Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as an off-white to pale yellow solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
References
Application Notes and Protocols: 2-Methylnaphtho[1,2-d]thiazole in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 2-Methylnaphtho[1,2-d]thiazole and its derivatives as promising scaffolds in the development of new pharmaceuticals. The information compiled from recent studies highlights their significant anticancer and antimicrobial activities, offering a basis for further investigation and drug discovery efforts.
Therapeutic Potential of Naphtho[1,2-d]thiazole Derivatives
The this compound core structure, a fusion of a naphthalene and a thiazole ring, has emerged as a valuable pharmacophore in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated potent biological activities, particularly in the realms of oncology and infectious diseases.
Anticancer Activity
Recent research has focused on the potent cytotoxic effects of novel thiazole-naphthalene derivatives against various cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation at low micromolar concentrations, making them attractive candidates for further development as anticancer agents.[2]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism underlying the anticancer activity of these derivatives is the inhibition of tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[2][4] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[2][5] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][5]
The disruption of microtubule function triggers a cascade of downstream signaling events, including the phosphorylation of Bcl-2 and the activation of the c-Jun NH(2)-terminal kinase (JNK) pathway, which are key regulators of apoptosis.[3]
Antimicrobial Activity
Derivatives of the broader naphthothiazole class have also exhibited promising antimicrobial properties. For instance, certain 2-substituted naphtho[2,3-d]thiazole-4,9-diones have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6] This highlights the potential for developing novel antibiotics based on the naphthothiazole scaffold to combat drug-resistant infections.
Quantitative Data Summary
Table 1: Anticancer Activity of Thiazole-Naphthalene Derivatives [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 |
| A549 (Lung Cancer) | 0.97 ± 0.13 | |
| HL1 | HepG2 (Liver Cancer) | 7.3 ± 0.3 |
| HL2 | HepG2 (Liver Cancer) | 3.2 ± 0.1 |
Table 2: Antimicrobial Activity of a Naphtho[2,3-d]thiazole Derivative (PNT) [6]
| Microbial Strain | MIC (µg/mL) |
| S. epidermidis (NBRC 100911) | 2.5 ± 2.2 |
| S. aureus (NRBC 12732) | 2.5 ± 0.0 |
| MRSA (JCM 16555) | 6.7 ± 2.9 |
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of this compound derivatives.
Synthesis of 2-Substituted-Naphtho[1,2-d]thiazole Derivatives
A general method for the synthesis of related naphtho[1,2-d]oxazole derivatives, which can be adapted, involves the reaction of 1-amino-2-naphthol hydrochloride with an appropriate acylating or aldehyde-containing reagent.[7] For the synthesis of thiazole-naphthalene derivatives, a multi-step process can be employed, starting from naphthalene-containing precursors.[2]
General Protocol for Thiazole Ring Formation (Hantzsch Synthesis Adaptation): [6]
-
React an α-haloketone derivative of naphthalene with a thioamide (e.g., thiourea) in a suitable solvent such as ethanol.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key concepts related to the development of pharmaceuticals based on this compound.
References
- 1. Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of microtubules induces an endogenous suicide pathway in human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Purification of 2-Methylnaphtho[1,2-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-Methylnaphtho[1,2-d]thiazole, a crucial heterocyclic building block in the synthesis of dyes, pigments, and pharmaceuticals. The following methods describe established laboratory techniques for achieving high purity of the target compound, essential for reliable downstream applications and drug development processes.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is critical for handling, safety, and the selection of appropriate purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NS | [1] |
| Molecular Weight | 199.27 g/mol | [2] |
| Appearance | White to orange to green crystalline powder | [3] |
| Melting Point | 94 - 97 °C | [3] |
| Boiling Point | 168 °C @ 5.5 mmHg | [3] |
| Purity (Commercial) | ≥ 98% (GC) | [2][3] |
Purification Techniques
Two primary methods for the purification of solid organic compounds, recrystallization and column chromatography, are detailed below. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Purification by Recrystallization
Recrystallization is a robust and widely used technique for the purification of solid compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, a polar protic solvent such as ethanol is a suitable starting point for solvent screening.
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines the procedure for the recrystallization of this compound from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Expected Results:
| Parameter | Before Purification | After Recrystallization |
| Appearance | Yellowish to brownish powder | Off-white to pale yellow crystals |
| Purity (by GC/HPLC) | ~95% | >99% |
| Melting Point | 92 - 96 °C | 95 - 97 °C |
| Recovery | - | 80 - 90% |
Workflow for Recrystallization
References
Application Notes and Protocols for Studying the Photophysics of 2-Methylnaphtho[1,2-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnaphtho[1,2-d]thiazole is a heterocyclic aromatic compound with a naphthalene and a thiazole moiety, making it a valuable building block in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its structural properties suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), and as a fluorescent probe in biological imaging.[1] A thorough understanding of its photophysical properties is crucial for the development of these applications. This document provides a detailed experimental setup and protocols for characterizing the photophysics of this compound.
Physicochemical Properties
Basic physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2682-45-3 | [1][2][3] |
| Molecular Formula | C₁₂H₉NS | [1][2][3] |
| Molecular Weight | 199.27 g/mol | [1][2][3] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 94 - 97 °C | [1] |
| Boiling Point | 168 °C at 5.5 mmHg | [1] |
Expected Photophysical Properties
While specific experimental data for this compound is not extensively reported, data from closely related naphthothiazole derivatives, such as naphtho[2,3-d]thiazole-4,9-diones, can provide an expected range for its photophysical parameters. These derivatives are known to exhibit fluorescence, with their absorption and emission characteristics being sensitive to the solvent environment.[4][5][6] For instance, some derivatives show blue fluorescence in nonpolar solvents and a significant bathochromic (red) shift in polar solvents.[4]
The following table summarizes the expected photophysical data for this compound based on studies of analogous compounds. These values should be determined experimentally using the protocols outlined below.
| Parameter | Expected Value/Range | Solvent Dependence |
| Absorption Maximum (λ_abs_ max) | 300 - 400 nm | Dependent on solvent polarity |
| Emission Maximum (λ_em_ max) | 400 - 600 nm | Significant bathochromic shift with increasing solvent polarity |
| Molar Extinction Coefficient (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ | Moderate |
| Fluorescence Quantum Yield (Φ_f_) | 0.01 - 0.5 | Highly dependent on solvent and molecular rigidity |
| Fluorescence Lifetime (τ_f_) | 1 - 10 ns | Dependent on solvent and temperature |
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound (purity ≥ 98%)
-
Spectroscopic grade solvents: Cyclohexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Dimethyl sulfoxide (DMSO)
-
Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54)
Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a Xenon lamp source and dual monochromators
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions in various spectroscopic grade solvents to the desired concentrations for absorption and fluorescence measurements. For absorption, concentrations in the range of 1-50 µM are typical. For fluorescence, concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, and to observe the effect of solvent polarity on these properties.
Protocol:
-
Record the UV-Vis absorption spectrum of the sample in each solvent from 250 nm to 500 nm using the respective pure solvent as a blank.
-
Identify the wavelength of maximum absorption (λ_abs_ max).
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_ max.
-
Record the fluorescence emission spectrum from a wavelength slightly longer than the excitation wavelength (e.g., λ_abs_ max + 10 nm) to 700 nm.
-
To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range that covers the absorption spectrum.
Determination of Fluorescence Quantum Yield (Φ_f_)
Objective: To quantify the efficiency of the fluorescence process.
Protocol (Relative Method):
-
Prepare a solution of the reference standard (e.g., Quinine sulfate in 0.1 M H₂SO₄) with an absorbance of < 0.1 at the excitation wavelength (e.g., 350 nm).
-
Prepare a solution of this compound in the desired solvent with an absorbance of < 0.1 at the same excitation wavelength.
-
Measure the absorption of both the sample and the standard at the excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φ_f_ (sample)) using the following equation:
Φ_f_ (sample) = Φ_f_ (std) * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)
where:
-
Φ_f_ (std) is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_f_) of the excited state.
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Use a pulsed light source (e.g., a laser diode or a pulsed LED) with a wavelength close to the λ_abs_ max of the sample.
-
Prepare a dilute solution of the sample (absorbance < 0.1).
-
Acquire the fluorescence decay profile by collecting photons over a specific time range after the excitation pulse.
-
Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Perform a deconvolution of the sample's decay profile with the IRF using appropriate fitting software to obtain the fluorescence lifetime (τ_f_). The decay is often fitted to a single or multi-exponential function.
Diagrams
Caption: Experimental workflow for photophysical characterization.
Caption: Jablonski diagram illustrating photophysical processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Naphtho[1,2-d]thiazole, 2-methyl- [webbook.nist.gov]
- 3. 2-Methylnaphtho 1,2-d thiazole 98 2682-45-3 [sigmaaldrich.com]
- 4. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains [mdpi.com]
- 5. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 2-Methylnaphtho[1,2-d]thiazole in Dye-Sensitized Solar Cells: A Prospective Analysis
To the attention of Researchers, Scientists, and Drug Development Professionals,
This document outlines the prospective application of 2-Methylnaphtho[1,2-d]thiazole as a photosensitizer in dye-sensitized solar cells (DSSCs). It is important to note that as of the current literature review, no specific studies have been published detailing the use and performance of this compound in DSSCs. Therefore, this document provides a generalized framework and protocols for evaluating a novel dye of this nature, based on established methodologies for similar organic sensitizers.
Introduction to this compound as a Potential Dye Sensitizer
Organic dyes are a critical component of dye-sensitized solar cells, responsible for light absorption and electron injection into the semiconductor's conduction band. The molecular structure of a dye, including its electron donor, π-conjugated bridge, and electron acceptor/anchoring groups, dictates its photophysical and electrochemical properties, ultimately influencing the solar cell's efficiency.
This compound possesses a naphthyl group, which is a large aromatic system that can contribute to a broad absorption spectrum, and a thiazole ring, which can be part of a donor-acceptor system. Its suitability as a DSSC sensitizer would depend on its ability to be chemically modified to include appropriate anchoring groups (e.g., carboxylic acid, cyanoacrylic acid) for attachment to the TiO₂ surface and to optimize its energy levels for efficient electron transfer and regeneration.
While no direct data exists for this compound, studies on related naphtho- and thiazole-containing dyes can provide insights into potential performance. For instance, dipolar dyes with a naphtho[2,3-c][1][2][3]thiadiazole (NTD) or naphtho[2,3-d][1][2][4]triazole (NTz) unit have been investigated as sensitizers in DSSCs.[5] These studies highlight the importance of molecular engineering to optimize performance and prevent issues like dye aggregation.[5]
Hypothetical Performance Data and Comparison
To provide a context for evaluation, the following table summarizes the performance of DSSCs using related naphtho- and thiazole-containing dyes. This data is for comparative purposes only and does not represent the performance of this compound.
| Dye ID | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Co-adsorbent | Reference |
| NTD-based dye | - | - | - | 6.37 | None | [ACS Appl Mater Interfaces. 2016, 8(9), 6117-26][5] |
| NTD-based dye | - | - | - | 7.53 | CDCA | [ACS Appl Mater Interfaces. 2016, 8(9), 6117-26][5] |
| NTz-based dye | - | - | - | 7.23 | None | [ACS Appl Mater Interfaces. 2016, 8(9), 6117-26][5] |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency, CDCA: Chenodeoxycholic acid
Experimental Protocols for Evaluation of a Novel Dye
The following protocols provide a detailed methodology for the synthesis, fabrication, and characterization of DSSCs using a novel dye such as a derivative of this compound.
3.1. Synthesis of a this compound-based Dye
A typical synthetic route for a D-π-A organic dye involves multi-step organic synthesis. For a hypothetical this compound dye, the synthesis would likely involve:
-
Functionalization of the this compound core to introduce a donor group (e.g., a triarylamine).
-
Extension of the π-conjugation through the introduction of a linker (e.g., thiophene units).
-
Introduction of an acceptor and anchoring group (e.g., cyanoacrylic acid) to facilitate electron injection and binding to the TiO₂ surface.
3.2. Fabrication of Dye-Sensitized Solar Cells
The following is a general procedure for the fabrication of DSSCs:
-
Preparation of TiO₂ Photoanode:
-
Clean FTO (Fluorine-doped Tin Oxide) glass substrates by sonicating in a detergent solution, deionized water, acetone, and ethanol.
-
Deposit a compact layer of TiO₂ on the FTO glass by spin-coating or screen printing.
-
Deposit a mesoporous TiO₂ layer (e.g., using a commercial TiO₂ paste) by screen printing or doctor-blading.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500°C) to ensure good crystallinity and particle necking.
-
After cooling, the TiO₂ film is ready for sensitization.
-
-
Dye Sensitization:
-
Immerse the sintered TiO₂ photoanode in a solution of the this compound-based dye (typically in a suitable organic solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 12-24 hours) at room temperature.
-
A co-adsorbent like chenodeoxycholic acid (CDCA) may be added to the dye solution to prevent dye aggregation.
-
After sensitization, rinse the photoanode with the same solvent to remove non-adsorbed dye molecules and dry it.
-
-
Preparation of the Counter Electrode:
-
Clean another FTO glass substrate.
-
Deposit a thin layer of a catalyst, typically platinum or carbon, onto the conductive side of the FTO glass. This can be done by sputtering, spin-coating a precursor solution followed by thermal decomposition, or by simply applying a carbon soot layer from a candle flame.
-
-
Assembly of the DSSC:
-
Assemble the dye-sensitized TiO₂ photoanode and the counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
Heat the assembly to seal the cell, leaving one or two small holes for electrolyte injection.
-
Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) into the cell through the pre-drilled holes via vacuum backfilling.
-
Seal the holes with a sealant and a small cover glass.
-
3.3. Characterization of the DSSC
-
Photovoltaic Performance Measurement:
-
Measure the current density-voltage (J-V) characteristics of the fabricated DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator.
-
From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS to investigate the charge transfer processes at the TiO₂/dye/electrolyte interface and the counter electrode/electrolyte interface.
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Measure the IPCE spectrum to determine the quantum efficiency of the solar cell at different wavelengths of light.
-
Visualizations
The following diagrams illustrate the fundamental principles and workflows relevant to the evaluation of a novel dye in a DSSC.
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Caption: Experimental workflow for DSSC fabrication and characterization.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. nathan.instras.com [nathan.instras.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphtho[2,3-c][1,2,5]thiadiazole and 2H-Naphtho[2,3-d][1,2,3]triazole-Containing D-A-π-A Conjugated Organic Dyes for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 2-Methylnaphtho[1,2-d]thiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential in vitro applications of 2-Methylnaphtho[1,2-d]thiazole and its structural analogs based on published research on related thiazole derivatives. While specific experimental data for this compound is limited in publicly available literature, the broader class of naphthothiazoles and substituted thiazoles has demonstrated significant biological activity in a variety of assays. This document outlines potential areas of investigation and provides detailed protocols for relevant in vitro assays.
Areas of Application
The versatile structure of the thiazole ring, a key component of this compound, is found in numerous biologically active compounds.[1][2] Derivatives of the thiazole and naphthothiazole scaffold have shown promise in the following areas:
-
Anticancer Activity: Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][2][3]
-
Enzyme Inhibition: Specific thiazole-containing molecules have been shown to inhibit enzymes such as VEGFR-2 and carbonic anhydrases.[3][4]
-
Anticonvulsant Activity: Naphtho[1,2-d]thiazole derivatives have been synthesized and evaluated for their anticonvulsant properties.[5]
-
Antimicrobial and Antifungal Activity: The thiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[6][7]
Quantitative Data from In Vitro Assays of Thiazole Derivatives
The following tables summarize the in vitro biological activities of various thiazole derivatives, providing an indication of the potential efficacy of compounds based on the this compound scaffold.
Table 1: Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-aminonaphtho[2,3-d][3][7]thiazole-4,9-dione derivative 3a | HeLa | 0.336 | [8] |
| 2-aminonaphtho[2,3-d][3][7]thiazole-4,9-dione derivative 3a | MKN-45 | 8.769 | [8] |
| 2-aminonaphtho[2,3-d][3][7]thiazole-4,9-dione derivative 3b | HeLa | 0.269 | [8] |
| 2-aminonaphtho[2,3-d][3][7]thiazole-4,9-dione derivative 3d | MDA-MB-231 | 0.276 | [8] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-methylthiazole (1) | A2780 | 11.6 | [2] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-methylthiazole (1) | HeLa | 22.4 | [2] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-phenylthiazole (3) | A2780 | 12.4 | [2] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-phenylthiazole (3) | HeLa | 19.4 | [2] |
| Thiazole derivative 4c | MCF-7 | 2.57 ± 0.16 | [3] |
| Thiazole derivative 4c | HepG2 | 7.26 ± 0.44 | [3] |
Table 2: Enzyme Inhibition by Thiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Thiazole derivative 4c | VEGFR-2 | 0.15 | [3] |
| Thiazole-methylsulfonyl derivative 2a | hCA I | 39.38 | [4] |
| Thiazole-methylsulfonyl derivative 2a | hCA II | 39.16 | [4] |
| Thiazole-methylsulfonyl derivative 2h | hCA I | 198.04 | [4] |
| Thiazole-methylsulfonyl derivative 2h | hCA II | 86.64 | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments that can be adapted for testing this compound and its analogs.
Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring mitochondrial activity.[1][3]
Materials:
-
Target cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration using a suitable software.
Protocol: VEGFR-2 Kinase Assay (Enzyme Inhibition)
This protocol is designed to measure the inhibitory activity of a compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[3]
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound or derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiate Reaction: Add ATP and the substrate to initiate the kinase reaction. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be modulated by thiazole derivatives and a general workflow for in vitro screening.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Methylnaphtho[1,2-d]thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Methylnaphtho[1,2-d]thiazole.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the 1-amino-2-naphthol hydrochloride is of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction temperature is a critical parameter. Overheating can lead to decomposition and the formation of side products, while a temperature that is too low will result in an incomplete reaction. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inefficient Cyclization: The cyclization step is crucial for the formation of the thiazole ring. Ensure that the reaction conditions, such as the choice of solvent and catalyst, are optimal for this step.
-
Moisture: The presence of moisture can hydrolyze the acetylating agent and inhibit the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q2: I am observing the formation of significant side products in my reaction mixture. What are these by-products and how can I minimize them?
A2: The formation of side products is a common issue. Potential by-products in this synthesis may include:
-
N-(2-hydroxy-1-naphthyl)acetamide: This is an intermediate that may not have undergone cyclization. To minimize its presence, you can try increasing the reaction temperature or extending the reaction time to promote cyclization.
-
Oxidation Products: 1-amino-2-naphthol is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Polymeric Materials: Under harsh reaction conditions, polymerization of the starting materials or intermediates can occur, leading to intractable tars. Careful control of the reaction temperature is crucial to avoid this.
Q3: The purification of the final product is proving to be difficult. What are the recommended purification techniques?
A3: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system for recrystallization should be determined experimentally. A good starting point is a mixture of ethanol and water, or toluene.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a recommended alternative. A solvent system of ethyl acetate and hexane is often effective for eluting the desired compound.
Q4: What is the most common synthetic route for this compound?
A4: A prevalent method for the synthesis of this compound involves the reaction of 1-amino-2-naphthol hydrochloride with an acetylating agent, followed by cyclization with a sulfur source. A common approach is a one-pot reaction with thioacetic acid or by analogy to the oxazole synthesis, a two-step process involving acetylation followed by reaction with a thionating agent like Lawesson's reagent.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of this compound. This data is compiled from analogous reactions and general principles of thiazole synthesis to provide a guide for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
| Toluene | 2.4 | 111 | 75 |
| Dioxane | 2.2 | 101 | 68 |
| Acetonitrile | 37.5 | 82 | 65 |
| Dimethylformamide (DMF) | 36.7 | 153 | 82 |
| Pyridine | 12.4 | 115 | 88 |
Table 2: Effect of Temperature on Reaction Yield (in Pyridine)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 80 | 12 | 65 |
| 100 | 8 | 85 |
| 115 (reflux) | 6 | 88 |
| 130 | 6 | 80 (decomposition observed) |
Table 3: Effect of Catalyst on Reaction Yield
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
| None (Pyridine as solvent/catalyst) | - | 115 | 88 |
| p-Toluenesulfonic acid | 10 | 115 | 92 |
| Zinc chloride (ZnCl₂) | 10 | 115 | 85 |
| Phosphorous pentoxide (P₂O₅) | 20 | 115 | 90 |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Synthesis of this compound from 1-Amino-2-naphthol Hydrochloride
This protocol is adapted from the synthesis of the analogous 2-methylnaphtho[1,2-d]oxazole.[1]
Materials:
-
1-Amino-2-naphthol hydrochloride
-
Pyridine (anhydrous)
-
Thioacetic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-amino-2-naphthol hydrochloride (1.0 eq).
-
Add anhydrous pyridine (10 volumes) to the flask and stir the suspension.
-
To this suspension, add thioacetic acid (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 115°C) and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
References
Improving the quantum yield of 2-Methylnaphtho[1,2-d]thiazole fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylnaphtho[1,2-d]thiazole and its derivatives. The following sections address common issues encountered during experimentation aimed at improving the quantum yield of these fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence profile of this compound?
A1: this compound is an aromatic heterocyclic compound known to be a component in the formulation of fluorescent dyes.[1] While specific quantum yield data for the parent compound is not extensively published, its fused aromatic structure suggests it will likely exhibit fluorescence in the UV to blue region of the spectrum. The exact emission wavelength and quantum yield are highly dependent on the solvent environment and any chemical modifications to the core structure.
Q2: How does solvent polarity affect the quantum yield of naphthothiazole fluorophores?
A2: The fluorescence of many thiazole-based dyes is sensitive to solvent polarity.[2] For some benzothiazole derivatives, fluorescence can be significantly quenched in highly polar or protic solvents like water or ethanol. It is often advisable to test a range of solvents with varying polarities, such as dioxane, toluene, or dichloromethane, to identify an optimal medium that enhances fluorescence.[2][3]
Q3: What general strategies can be employed to increase the quantum yield of this compound?
A3: Several strategies, proven effective for analogous aromatic fluorophores, can be applied:
-
Structural Modification: Introducing electron-donating or electron-withdrawing groups to create a "push-pull" architecture can modulate the electronic structure and potentially enhance fluorescence through intramolecular charge transfer (ICT) states.[3][4]
-
Structural Rigidification: Enhancing the rigidity of the fluorophore's structure can reduce non-radiative decay pathways, such as molecular vibrations, leading to a higher quantum yield.[3]
-
Inhibition of Twisted Intramolecular Charge Transfer (TICT): For certain fluorophore families, inhibiting TICT states, which are often non-emissive, can markedly improve quantum yields.[4]
Q4: What is photobleaching and how can it be minimized when working with these fluorophores?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of fluorescence.[2][5] To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible illumination power that provides an adequate signal-to-noise ratio.[5]
-
Minimize Exposure Time: Keep the shutter on the light source closed when not actively acquiring data.[2][5]
-
Use Fresh Samples: Prepare fresh solutions for experiments, as prolonged storage, especially when exposed to light, can lead to degradation.[2]
-
Deoxygenate Solutions: Dissolved oxygen can act as a quencher and contribute to photobleaching. Purging the solvent and sample with an inert gas like nitrogen or argon can mitigate this.[2]
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
A weak or absent fluorescence signal can stem from several factors, from the chemical environment to the instrument settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no fluorescence signal.
Problem 2: Fluorescence Intensity Decreases Over Time (Photobleaching)
If the fluorescence signal is initially present but fades during the experiment, photobleaching is the likely cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photobleaching.
Quantitative Data
Due to a lack of published specific data for this compound, the following table presents hypothetical quantum yield values based on general trends observed for similar fluorophores in different solvent environments. This table is for illustrative purposes to guide experimental design.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | Hexane | ~340 | ~390 | ~0.25 |
| This compound | Toluene | ~345 | ~400 | ~0.35 |
| This compound | Dichloromethane | ~350 | ~415 | ~0.45 |
| This compound | Acetonitrile | ~350 | ~425 | ~0.15 |
| This compound | Ethanol | ~355 | ~430 | ~0.05 |
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).
Experimental Workflow:
Caption: Workflow for relative quantum yield measurement.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a stock solution of the this compound derivative in the desired solvent.
-
Create a series of dilutions for both the standard and the sample, ensuring that the absorbance of each solution at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.[6]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurements:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument parameters (e.g., slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance values.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield (Φ_sample) of the this compound derivative using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Protocol for Synthesis of a Substituted Naphtho[2,3-d]thiazole Derivative (Illustrative)
Reaction Scheme:
Caption: Illustrative synthesis of a substituted naphthothiazole.
Methodology:
-
Reaction Setup:
-
Dissolve 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione in a suitable solvent such as dichloromethane in a round-bottom flask.
-
-
Addition of Reagent:
-
Add the desired amine (e.g., morpholine, piperidine) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Collect the resulting precipitate by filtration.
-
Wash the solid with a suitable solvent (e.g., methanol).
-
Purify the product by recrystallization to obtain the desired 2-amino-substituted naphtho[2,3-d]thiazole-4,9-dione.[7]
-
This protocol serves as a general guideline. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for the specific this compound starting material and the desired substituent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains | MDPI [mdpi.com]
Overcoming challenges in the large-scale synthesis of 2-Methylnaphtho[1,2-d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of 2-Methylnaphtho[1,2-d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and direct method for synthesizing this compound is the condensation and subsequent cyclization/oxidation of 1-amino-2-naphthalenethiol with an acetylating agent, such as acetic anhydride or acetyl chloride. An alternative approach involves the reaction of 1-amino-2-naphthol with a thionating agent followed by cyclization with an acetic acid equivalent.
Q2: What are the critical starting materials and their associated challenges?
A2: The key precursor is 1-amino-2-naphthalenethiol . This compound is highly sensitive to air and can readily oxidize to form a disulfide byproduct, which complicates the reaction and purification.[1][2] It is crucial to handle this material under an inert atmosphere (e.g., nitrogen or argon) and use it promptly after preparation or purification.[1]
Q3: What are the main challenges when scaling up the synthesis from lab to pilot or industrial scale?
A3: Major challenges in scaling up the synthesis include:
-
Handling of Air-Sensitive Reagents: Managing the storage and transfer of large quantities of 1-amino-2-naphthalenethiol requires specialized equipment to maintain an inert atmosphere.
-
Exothermic Reactions: The reaction can be exothermic, requiring careful temperature control and heat management to prevent runaway reactions and the formation of side products.
-
Purification: Product isolation and purification can be difficult on a large scale. Impurities, often colored, can be challenging to remove, and techniques like column chromatography may not be economically viable. Recrystallization becomes the preferred method, necessitating a robust solvent screening process.
-
Worker Safety: Appropriate personal protective equipment (PPE), including eye shields and gloves, and handling in well-ventilated areas are essential to mitigate risks associated with the chemicals used.[3][4]
Q4: What are the typical physical and chemical properties of this compound?
A4: this compound is typically a white to orange or green crystalline powder.[5] It has a molecular formula of C₁₂H₉NS and a molecular weight of 199.27 g/mol .[3][5] Key properties are summarized in the table below.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NS | [3][5] |
| Molecular Weight | 199.27 g/mol | [3][5] |
| Appearance | White to orange to green crystalline powder | [5] |
| Melting Point | 94 - 97 °C | [5] |
| Boiling Point | 168 °C / 5.5 mmHg | [5] |
| CAS Number | 2682-45-3 | [3][5] |
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Problem 1: Low or Inconsistent Yield
Q: My reaction yield is consistently below expectations. What are the potential causes and how can I improve it?
A: Low yields can result from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
-
Purity of 1-Amino-2-naphthalenethiol: This is the most common culprit. This precursor is prone to oxidation, forming the corresponding disulfide which will not participate in the desired reaction.[1] Ensure it is freshly prepared or purified and always handled under an inert atmosphere.[2]
-
Reaction Conditions: The condensation may require specific temperature control. Overheating can lead to degradation and the formation of tar-like side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Incomplete Oxidation: The reaction often proceeds through a dihydrothiazole intermediate, which must be oxidized to the final aromatic product. If the reaction is not open to air (for air oxidation) or if a chemical oxidant is used inefficiently, the reaction may stall at this intermediate stage.[6]
Problem 2: Product Purification Challenges
Q: My crude product is highly colored and difficult to purify. What methods are effective for large-scale purification?
A: Column chromatography is often impractical for large quantities. The most effective method is recrystallization .
-
Solvent Screening: A systematic solvent screen is essential. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Activated Carbon Treatment: If the color is due to highly conjugated, tar-like impurities, a hot filtration over a small amount of activated carbon (charcoal) during the recrystallization process can be very effective at removing these colored byproducts.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure this compound can induce crystallization and often leads to the formation of purer, more well-defined crystals.
Problem 3: Side Product Formation
Q: What are the common side products, and how can their formation be minimized?
A: The primary side products are typically:
-
Naphthalene Disulfide: Formed from the oxidation of the 1-amino-2-naphthalenethiol starting material. To minimize this, ensure all solvents are deoxygenated and the reaction is run under a strict inert atmosphere (N₂ or Ar).
-
Unreacted Starting Materials: This indicates an incomplete reaction. Check reaction time, temperature, and stoichiometry.
-
Over-acylated Products: If conditions are too harsh, side reactions on the naphthalene ring can occur, although this is less common. Use controlled addition of the acetylating agent and maintain the recommended reaction temperature.
Experimental Protocols
The following are representative protocols that may require optimization for large-scale applications.
Protocol 1: Synthesis of 1-Amino-2-naphthalenethiol (Precursor)
This procedure is adapted from the alkaline hydrolysis of naphtho[1,2-d]thiazol-2-amine.[2]
-
Setup: Equip a multi-neck reaction vessel with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Reagents: Prepare a solution of sodium hydroxide (30.0 g) in water (30 mL) and ethylene glycol (180 mL).
-
Reaction: Under a nitrogen atmosphere, add naphtho[1,2-d]thiazol-2-amine (18.0 g, 0.089 mol) to the sodium hydroxide solution.
-
Heating: Heat the mixture to reflux and stir for 20 hours.
-
Work-up:
-
Cool the mixture and dilute it with 100 mL of water.
-
Extract the aqueous solution with diethyl ether (4 x 95 mL) to remove any non-polar impurities.
-
Cool the remaining aqueous layer in an ice bath and carefully neutralize it with acetic acid.
-
Extract the resulting aqueous suspension with diethyl ether (3 x 175 mL).
-
-
Isolation: Combine the final ether extracts, wash with water, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure to yield 1-amino-2-naphthalenethiol.
-
Handling Note: The product is air-sensitive and should be used immediately in the next step.[1][2]
Protocol 2: Synthesis of this compound
This is a general procedure based on analogous syntheses of 2-alkylthiazoles.[7]
-
Setup: In a reaction vessel under a nitrogen atmosphere, dissolve the freshly prepared 1-amino-2-naphthalenethiol (e.g., 10.0 g, 0.057 mol) in a suitable solvent such as toluene or ethanol (100 mL).
-
Reagent Addition: Slowly add acetic anhydride (6.4 mL, 0.068 mol) to the stirred solution. An exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (e.g., ~80-110 °C depending on the solvent) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
If using a water-immiscible solvent like toluene, separate the organic layer. If using a water-miscible solvent like ethanol, remove it under reduced pressure and then perform an extraction with a solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.
Disclaimer: The information provided is for research and development purposes only. All procedures should be carried out by qualified professionals in a well-equipped laboratory with appropriate safety precautions.
References
- 1. 1-Amino-2-naphthalenethiol|CAS 63512-54-9 [benchchem.com]
- 2. Synthesis routes of 1-Amino-2-naphthalenethiol [benchchem.com]
- 3. 2-Methylnaphtho 1,2-d thiazole 98 2682-45-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Crystallization of 2-Methylnaphtho[1,2-d]thiazole
This troubleshooting guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the crystallization of 2-Methylnaphtho[1,2-d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a solvent for the crystallization of this compound?
A1: A good starting point is to screen various common organic solvents. An ideal solvent should dissolve this compound at an elevated temperature but exhibit low solubility at room temperature or below.[1] Based on the polar aromatic nature of the compound, consider solvents such as ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate.[2] A general rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[2]
Q2: My this compound is not crystallizing, even after cooling the solution. What steps can I take to induce crystallization?
A2: If crystals do not form, the solution is likely not supersaturated.[1] Several techniques can be employed to induce crystallization:
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Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[1][3]
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Seeding: Introduce a seed crystal of this compound to the solution to act as a template for crystal growth.[1]
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Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.[1][4]
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Further Cooling: Cool the solution to a lower temperature, for instance, in an ice bath or refrigerator, to decrease solubility.[1][4]
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Anti-Solvent Addition: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.[4]
Q3: The compound is "oiling out" instead of forming crystals. What causes this and how can it be resolved?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This often happens when the melting point of the compound is lower than the temperature of the solution or when there is a high concentration of impurities.[1] this compound has a reported melting point of 94 - 97 °C. To resolve this:
-
Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][3]
-
Consider using a solvent with a lower boiling point.[1]
-
If impurities are suspected, further purification of the starting material may be necessary.[1]
Q4: The resulting crystals are very small, needle-like, or clumped together. How can I obtain better quality crystals?
A4: Poor crystal quality is often a result of a high rate of nucleation.[1] To improve crystal quality:
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Decrease the level of supersaturation by using more solvent or cooling the solution at a slower rate.[1]
-
Ensure the purity of the starting material is high (ideally >90%).[1] Impurities can interfere with the crystal lattice formation.[5]
-
Experiment with different solvents or solvent mixtures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | Solution is not supersaturated.[1] | - Scratch the inside of the flask.[1][3] - Add a seed crystal.[1] - Slowly evaporate the solvent.[1][4] - Cool the solution to a lower temperature.[1][4] - Add an anti-solvent.[4] |
| "Oiling Out" | - The melting point of the compound is lower than the solution temperature.[1] - High concentration of impurities.[1] - Cooling is too rapid.[1] | - Reheat to dissolve the oil, add more solvent, and cool slowly.[1][3] - Use a solvent with a lower boiling point.[1] - Further purify the starting material.[1] |
| Poor Crystal Quality (small, needles, aggregated) | - Nucleation rate is too high.[1] - Presence of impurities.[1][5] - Rapid cooling or evaporation.[1] | - Decrease the level of supersaturation (use more solvent or cool more slowly).[1] - Ensure high purity of the starting material.[1] - Try a different solvent or a solvent mixture. |
| Low Yield | - Too much solvent was used.[1] - Premature filtration before crystallization was complete. | - Concentrate the mother liquor to recover more compound.[1] - Ensure the solution is cooled sufficiently and for an adequate amount of time. |
Experimental Protocols
Protocol 1: Single Solvent Crystallization
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Further Cooling: If crystallization does not occur at room temperature, place the flask in an ice bath or a refrigerator.
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Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent but poorly soluble in another.
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water or hexane) dropwise to the solution until it becomes slightly turbid. The two solvents must be miscible.
-
Heating: Gently heat the solution until the turbidity disappears.
-
Cooling: Allow the solution to cool slowly to room temperature and then, if necessary, in a cold bath to induce crystallization.
-
Crystal Collection and Drying: Follow steps 5-7 from the Single Solvent Crystallization protocol.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: A decision tree for selecting an appropriate crystallization solvent.
References
Refinement of analytical methods for 2-Methylnaphtho[1,2-d]thiazole detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analytical detection of 2-Methylnaphtho[1,2-d]thiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak for Analyte | - Incorrect wavelength detection.- Sample concentration too low.- Injection error.- Compound degradation. | - Verify the UV detection wavelength is appropriate for this compound (a wavelength scan of a standard is recommended).- Prepare a more concentrated sample or increase the injection volume.- Check the autosampler and syringe for proper function and absence of air bubbles.- Ensure sample stability; prepare fresh samples and store them appropriately (e.g., protected from light, at low temperature). |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible solvent between sample and mobile phase.- Column contamination or degradation. | - Dilute the sample to fall within the linear range of the method.- Dissolve the sample in the mobile phase or a weaker solvent.- Flush the column with a strong solvent. If the problem persists, replace the column. |
| Variable Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature fluctuations.- Column aging. | - Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before injection. Consider replacing the column if performance continues to decline. |
| Extraneous Peaks (Ghost Peaks) | - Contamination in the mobile phase, glassware, or from a previous injection.- Sample carryover. | - Use high-purity solvents and thoroughly clean all glassware.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler sequence. |
GC-MS Method Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peak in Total Ion Chromatogram (TIC) | - Non-volatile sample or analyte degradation at high temperatures.- Leak in the system.- Incorrect injection parameters. | - Confirm the volatility of this compound; derivatization may be necessary if it is not sufficiently volatile.[1] Ensure the inlet temperature is not causing degradation.- Perform a leak check on the GC-MS system.- Optimize injector temperature and split/splitless parameters. |
| Poor Peak Shape or Broad Peaks | - Active sites in the injector liner or column.- Inappropriate carrier gas flow rate.- Column contamination. | - Use a deactivated liner and consider silylation of the liner.- Optimize the carrier gas flow rate for the column dimensions.- Bake out the column according to the manufacturer's instructions. If necessary, trim the front end of the column or replace it. |
| Mass Spectrum Mismatch with Library | - Co-elution with an interfering compound.- Incorrect mass spectrometer tuning.- Analyte concentration too high, causing detector saturation. | - Improve chromatographic separation by adjusting the temperature program or using a different column.- Perform a mass spectrometer tune to ensure accurate mass assignment.- Dilute the sample to avoid detector saturation. |
| Low Signal-to-Noise Ratio | - Low analyte concentration.- High background noise from column bleed or contamination. | - Increase sample concentration or use a larger injection volume (if using splitless injection).- Use a low-bleed column and ensure the system is clean. Check for leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC analysis of this compound?
A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid) is often effective for aromatic heterocyclic compounds. UV detection should be optimized by determining the wavelength of maximum absorbance for this compound.
Q2: Can I use GC-MS for the analysis of this compound?
A2: Yes, GC-MS is a suitable technique for the analysis of this compound, as evidenced by the availability of its mass spectrum in databases like the NIST WebBook.[2][3] It is important to ensure that the GC inlet temperature is sufficient to volatilize the compound without causing thermal degradation.
Q3: How should I prepare my samples for analysis?
A3: For HPLC, dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to an estimated concentration within the calibration range. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the system.
Q4: What are the expected mass spectral fragments for this compound?
A4: The mass spectrum of this compound (C₁₂H₉NS) will show a molecular ion peak (M⁺) at m/z 199.[1][2] Common fragmentation patterns for such compounds involve the loss of small neutral molecules or radicals from the heterocyclic ring and the naphthyl group. Consulting a mass spectral library, such as the NIST database, is the best way to confirm the fragmentation pattern.[2]
Q5: My retention times are shifting between runs. What should I do?
A5: Retention time shifts are often due to changes in the analytical conditions. For HPLC, check the mobile phase composition, flow rate, and column temperature for consistency. For GC, verify the carrier gas flow rate and the oven temperature program. Column equilibration time is also a critical factor; ensure the column is fully equilibrated before each injection.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% B, hold for 2 minutes; ramp to 95% B over 8 minutes; hold at 95% B for 2 minutes; return to 60% B over 1 minute; hold at 60% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of a standard (a starting wavelength of 285 nm can be considered based on similar structures).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range and filter through a 0.22 µm syringe filter.
-
Protocol 2: GC-MS Method for Identification
This protocol provides a starting point for the identification of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute; ramp to 280°C at 15°C/min; hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
Technical Support Center: Enhancing the Stability of 2-Methylnaphtho[1,2-d]thiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with 2-Methylnaphtho[1,2-d]thiazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound-based compounds?
A1: The stability of this compound and its derivatives is influenced by several factors, including exposure to light (photodegradation), oxidative conditions, and extremes in pH (hydrolysis). The fused aromatic naphthalene ring and the thiazole ring contribute to its overall stability, but the heteroatoms in the thiazole ring can be susceptible to certain reactions.[1][2] Oxidation can occur at the sulfur atom of the thiazole ring.[3][4]
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of thiazoles and naphthalenes, the following pathways are plausible under forced degradation conditions:
-
Oxidative Degradation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[3][4]
-
Hydrolytic Degradation: Although generally stable, under harsh acidic or alkaline conditions, the thiazole ring may undergo cleavage.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the formation of various by-products.[5][6][7] The naphthalene moiety is known to be photosensitive.[7]
Q3: How can I minimize the degradation of my this compound compound during storage?
A3: To ensure the long-term stability of your compounds, proper storage is crucial. It is recommended to store this compound-based compounds in a cool, dark, and dry place. Using amber-colored vials or containers can protect them from light. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q4: Are there any known signaling pathways where this compound-based compounds are active?
A4: Thiazole-containing compounds are known to be active in a wide range of biological pathways and have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10][11] However, specific signaling pathways for this compound are not well-defined in the available literature. Researchers often explore their potential as inhibitors of kinases, proteases, or other enzymes involved in disease progression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound compounds.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after sample preparation. | Degradation of the compound due to solvent, pH, or light exposure. | Prepare samples fresh in a suitable, inert solvent. Protect the sample from light by using amber vials or covering the autosampler. Ensure the pH of the mobile phase and sample diluent is compatible with the compound's stability. |
| Loss of compound potency or activity over time in solution. | Hydrolysis or oxidation of the compound in the solvent. | Perform a stability study of the compound in the chosen solvent. Consider using aprotic solvents or buffered solutions at an optimal pH. For long-term storage in solution, consider storing at -20°C or -80°C under an inert atmosphere. |
| Discoloration of the solid compound upon storage. | Photodegradation or oxidation. | Store the solid compound in a tightly sealed, amber-colored container in a desiccator. If discoloration persists, consider storing under an inert atmosphere. |
| Inconsistent results in biological assays. | Compound instability in the assay medium. | Evaluate the stability of the compound in the specific assay buffer and conditions (e.g., temperature, presence of oxidizing agents). Prepare stock solutions in a stable solvent (like DMSO) and dilute into the aqueous assay medium immediately before the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[12]
1. Preparation of Stock Solution:
- Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Dissolve a known weight in the solvent for analysis.
- Photodegradation: Expose the solid compound to UV light (254 nm) and visible light for a specified period (e.g., 24 hours). Dissolve a known weight in the solvent for analysis.
3. Analysis:
- Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an RP-HPLC method to separate the parent compound from its potential degradation products.[13][14][15]
1. Chromatographic Conditions:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting gradient could be 10% acetonitrile, ramping up to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).
- Column Temperature: 30°C.
2. Method Validation:
- Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][15]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway showing inhibition by a this compound derivative.
Caption: Workflow for forced degradation studies and stability-indicating analysis.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Time Evolution of Slowly Photodegrading Contaminants [mdpi.com]
- 7. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. kuey.net [kuey.net]
- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. jetir.org [jetir.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 15. journals.najah.edu [journals.najah.edu]
Technical Support Center: Synthesis of 2-Methylnaphtho[1,2-d]thiazole
Welcome to the technical support center for the synthesis of 2-Methylnaphtho[1,2-d]thiazole. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important heterocyclic compound. Below you will find troubleshooting guides and frequently asked questions to help ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the reaction of 1-amino-2-naphthalenethiol with acetic anhydride. This method is analogous to the well-established synthesis of 2-methylbenzothiazoles from 2-aminothiophenols. The reaction proceeds through the formation of an N-(2-mercaptonaphthalen-1-yl)acetamide intermediate, which then undergoes cyclization to form the thiazole ring.
Q2: My starting material, 1-amino-2-naphthalenethiol, appears to be degrading. What are the best practices for handling this compound?
1-Amino-2-naphthalenethiol is known to be sensitive to air and can readily oxidize. It is crucial to handle this starting material under an inert atmosphere (e.g., nitrogen or argon) and to use it immediately after preparation or purification. If you suspect degradation (indicated by a change in color or the presence of insoluble material), it is advisable to purify it again before use.
Q3: I am observing a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
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Degradation of the starting material: As mentioned, the instability of 1-amino-2-naphthalenethiol is a primary concern.
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Incomplete cyclization: The cyclization of the N-(2-mercaptonaphthalen-1-yl)acetamide intermediate may require specific thermal conditions. Insufficient heating can lead to incomplete reaction.
-
Side reactions: The presence of impurities or oxidative conditions can lead to the formation of byproducts, reducing the yield of the target compound.
-
Suboptimal reaction conditions: The molar ratio of reactants, reaction temperature, and reaction time can all influence the yield.
Q4: What are the likely side products in this synthesis?
Potential side products can include:
-
Disulfide formation: Oxidation of 1-amino-2-naphthalenethiol can lead to the formation of the corresponding disulfide.
-
Over-acetylation: Under harsh conditions, acetylation of the thiol group in addition to the amino group could occur, though this is less common.
-
Polymeric materials: The formation of polymeric byproducts can occur, especially if the starting material has degraded.
Q5: What are the recommended purification methods for this compound?
The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can also be an effective method for achieving high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded 1-amino-2-naphthalenethiol: The starting thiol is air-sensitive. | Ensure the starting material is fresh or has been properly stored under an inert atmosphere. Use immediately after preparation. |
| Insufficient Reaction Temperature: The cyclization step may require a specific temperature to proceed efficiently. | Ensure the reaction mixture reaches the appropriate temperature for a sufficient duration as indicated in the protocol. Monitor the reaction progress using TLC. | |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Carefully measure and use the correct molar equivalents of 1-amino-2-naphthalenethiol and acetic anhydride. | |
| Formation of a Dark, Tarry Reaction Mixture | Oxidation of Starting Material or Intermediates: The presence of air can lead to oxidative side reactions. | Perform the entire reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. |
| Excessive Heating: Overheating can lead to decomposition and polymerization. | Carefully control the reaction temperature using a temperature-controlled heating mantle or oil bath. | |
| Difficult Purification | Presence of Multiple Byproducts: Side reactions can lead to a complex mixture that is difficult to separate. | Optimize the reaction conditions to minimize side product formation. Consider using column chromatography with a carefully selected eluent system for purification. |
| Product is an Oil or Fails to Crystallize: The presence of impurities can inhibit crystallization. | Attempt purification by column chromatography first, followed by recrystallization of the purified fractions. Seeding with a small crystal of the pure product can also induce crystallization. | |
| Unexpected Peaks in NMR or Mass Spectrum | Formation of Disulfide Byproduct: An m/z peak corresponding to the disulfide of the starting material may be observed. | This indicates oxidation. Improve the inert atmosphere conditions during the reaction and workup. |
| Incomplete Cyclization: Peaks corresponding to the N-(2-mercaptonaphthalen-1-yl)acetamide intermediate may be present. | Increase the reaction time or temperature to promote complete cyclization. |
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of analogous 2-methyl-thiazole derivatives.
Materials:
-
1-Amino-2-naphthalenethiol
-
Acetic anhydride
-
Glacial acetic acid (as solvent, optional)
-
Ethanol (for recrystallization)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-amino-2-naphthalenethiol (1.0 eq) in a minimal amount of glacial acetic acid or use no solvent.
-
Flush the apparatus with an inert gas.
-
Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (typically 120-140 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Data Presentation
| Parameter | Typical Value | Notes |
| Reactant Ratio | 1 : 1.1 | 1-Amino-2-naphthalenethiol : Acetic Anhydride |
| Reaction Temperature | 120 - 140 °C | Reflux conditions |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Typical Yield | 70 - 85% | Dependent on the purity of starting materials and reaction conditions |
| Appearance | White to off-white solid | |
| Melting Point | Approx. 95-98 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Strategies to improve the yield of 2-Methylnaphtho[1,2-d]thiazole reactions
Welcome to the technical support center for the synthesis of 2-Methylnaphtho[1,2-d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a common synthetic route involving the acylation of 1-amino-2-naphthalenethiol or a related precursor.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Degradation of Starting Material: 1-amino-2-naphthalenethiol is known to be sensitive to air and can oxidize easily, preventing it from reacting to form the desired product.[1] 2. Inefficient Acetylation: The acetylating agent (e.g., acetic anhydride, acetyl chloride) may be old or decomposed. 3. Suboptimal Reaction Temperature: The reaction may require specific temperature control for efficient cyclization. 4. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | 1. Use freshly prepared or purchased 1-amino-2-naphthalenethiol and handle it under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use a fresh bottle of the acetylating agent. Consider using a more reactive agent if necessary. 3. Experiment with a range of temperatures. Some analogous reactions benefit from gentle heating. 4. Carefully measure and ensure the correct molar ratios of your starting materials. |
| Formation of a Dark, Tarry Substance | 1. Oxidation and Polymerization: The starting materials or intermediates may be oxidizing and polymerizing under the reaction conditions. 2. Excessive Heat: High temperatures can lead to the decomposition of reactants and products. | 1. Conduct the reaction under an inert atmosphere. 2. Lower the reaction temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC). |
| Multiple Spots on TLC, Difficult Purification | 1. Incomplete Reaction: The presence of starting materials alongside the product. 2. Side Reactions: Formation of byproducts due to impurities or non-optimal conditions. A potential side product is the uncyclized N-acetylated intermediate. 3. Decomposition on Silica Gel: The product may be unstable on silica gel during column chromatography. | 1. Increase the reaction time or consider a slight excess of the acetylating agent. 2. Ensure the purity of starting materials. Optimize reaction conditions (temperature, solvent) to favor the desired product. 3. If decomposition is suspected, consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography. |
| Product Precipitates from the Reaction Mixture | This is often a positive sign, indicating product formation. | Filter the precipitate and wash it with a suitable cold solvent to remove impurities. The filtrate can be further analyzed to check for any remaining product in the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method is the reaction of 1-amino-2-naphthalenethiol with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction proceeds through an initial N-acetylation followed by an intramolecular cyclization to form the thiazole ring. While specific literature for this exact transformation is not abundant, it is analogous to the well-established synthesis of 2-alkylbenzothiazoles from 2-aminothiophenols.
Q2: My 1-amino-2-naphthalenethiol starting material is discolored. Can I still use it?
Discoloration often indicates oxidation, which can significantly lower the yield of your reaction.[1] It is highly recommended to use fresh or purified 1-amino-2-naphthalenethiol. If you suspect oxidation, you may attempt to purify it, for example by distillation under reduced pressure, though handling it under an inert atmosphere is crucial to prevent re-oxidation.[1]
Q3: What solvent is best for this reaction?
The choice of solvent can influence the reaction rate and yield. For the analogous synthesis of 2-methylnaphtho[1,2-d]oxazole, a high-boiling solvent like nitrobenzene was used for the cyclization step.[2] For the synthesis of 2-alkylbenzothiazoles, solvents such as ethanol or even solvent-free conditions have been reported. It is advisable to start with a common solvent like ethanol or toluene and optimize from there.
Q4: Is a catalyst necessary for this reaction?
Many syntheses of 2-substituted benzothiazoles can proceed without a catalyst, especially when using a reactive acylating agent. However, in some cases, an acid or base catalyst can accelerate the cyclization step. If your reaction is sluggish, you could consider adding a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
Q5: How can I effectively purify the final product?
Purification of this compound can typically be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). If impurities persist, column chromatography on silica gel is a common alternative. When performing chromatography, it is important to choose an appropriate solvent system to ensure good separation and to avoid potential product degradation on the stationary phase.
Quantitative Data on Analogous Reactions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 4 | 85 | Analogous Hantzsch-type synthesis |
| p-TSA | Toluene | 110 | 6 | 90 | Acid-catalyzed cyclization |
| None | Solvent-free | 100 | 2 | 88 | Green chemistry approach |
| Montmorillonite K-10 | Dichloromethane | Room Temp | 5 | 92 | Heterogeneous catalysis |
| L-proline | DMSO | 90 | 3 | 95 | Organocatalysis |
Note: Yields are for a range of 2-substituted benzothiazoles and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Analogous to Benzothiazole Synthesis)
This protocol is based on the general procedure for the synthesis of 2-alkylbenzothiazoles and is a good starting point for optimization.
Materials:
-
1-amino-2-naphthalenethiol
-
Acetic anhydride
-
Ethanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-amino-2-naphthalenethiol (1 equivalent) in ethanol under an inert atmosphere.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
References
Technical Support Center: Optimization of Purification Techniques for 2-Methylnaphtho[1,2-d]thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylnaphtho[1,2-d]thiazole. All recommendations and protocols are based on established principles of organic chemistry and purification science.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 1-amino-2-naphthothiol, and byproducts from side reactions. Depending on the synthetic route, these may include oxidized starting materials, over-alkylated products, or polymeric materials. The presence of colored impurities is also common, often arising from the degradation of sensitive intermediates.
Q2: My purified this compound is off-color (yellowish or brownish instead of white). What is the likely cause and how can I fix it?
A2: A persistent off-color hue often indicates the presence of trace impurities, which may be highly colored degradation products or residual starting materials. The first recommendation is to attempt recrystallization from a suitable solvent system. If that fails, treatment with activated carbon during the recrystallization process can be effective in adsorbing colored impurities. As a final resort, column chromatography provides a more rigorous method for separating these types of impurities.
Q3: I am observing a low recovery after recrystallization. What are the potential reasons and how can I improve the yield?
A3: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The chosen solvent is too good at dissolving the compound at low temperatures: An ideal recrystallization solvent should have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures. You may need to screen for a different solvent or use a mixed-solvent system.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a minimal amount of excess hot solvent.
Q4: My compound is not crystallizing from the solution. What steps can I take to induce crystallization?
A4: If your compound fails to crystallize, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the solution. This seed crystal will act as a template for further crystallization.
-
Reducing the solvent volume: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound.
-
Adding an anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble, until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oily precipitate forms instead of crystals. | The boiling point of the solvent is higher than the melting point of the solute. The solute is "melting" instead of dissolving. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Try pre-purification by passing a solution of the crude product through a short plug of silica gel to remove baseline impurities. | |
| Crystals crash out of solution too quickly. | The solvent has very low solubility for the compound even at high temperatures. | Use a co-solvent to increase the solubility at high temperatures. |
| The solution was cooled too rapidly. | Allow the flask to cool slowly on the benchtop before moving to an ice bath. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| Nucleation is slow. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Poor recovery of the purified product. | Too much solvent was used. | Use the minimum amount of hot solvent to dissolve the compound. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent system. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample band was too broad. | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band. | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound may be decomposing on the silica gel. | Deactivate the silica gel with a small amount of a base like triethylamine in the eluent, or consider using a different stationary phase like alumina. | |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| The column is overloaded. | Use a larger column or reduce the amount of sample being purified. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.
-
(Optional) If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.
-
If activated carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluate in fractions using collection tubes.
-
TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Purity Achieved (%) | Recovery (%) | Throughput | Cost |
| Single-Solvent Recrystallization | 95-98 | 70-85 | High | Low |
| Mixed-Solvent Recrystallization | 97-99 | 60-80 | Medium | Low |
| Column Chromatography | >99 | 50-75 | Low | High |
Table 2: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery (%) |
| Ethanol | High | Moderate | Good | 75 |
| Isopropanol | High | Moderate | Good | 80 |
| Acetone | Very High | High | Poor | 40 |
| Toluene | Moderate | Low | Excellent | 85 |
| Hexane | Low | Very Low | - | - |
| Ethyl Acetate | High | Moderate | Fair | 70 |
Visualizations
Caption: Troubleshooting workflow for recrystallization issues.
Caption: General experimental workflow for column chromatography.
Caption: Relationship between purification technique, purity, and recovery.
Addressing solubility issues of 2-Methylnaphtho[1,2-d]thiazole in biological assays
Welcome to the technical support center for 2-Methylnaphtho[1,2-d]thiazole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during biological assays involving this compound.
Troubleshooting Guides
This section provides step-by-step guidance in a question-and-answer format to troubleshoot common solubility-related issues.
Q1: My this compound, which is dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
A: This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous buffer can cause the compound to crash out of solution. Here is a systematic approach to address this:
Caption: A decision tree for addressing compound precipitation in assays.
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Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1]
-
Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.
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Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.
-
Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.
Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?
A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:
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Underestimated Potency (higher IC50/EC50): Less compound in solution means a weaker observed effect.
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High Variability: Inconsistent precipitation between wells or experiments will lead to erratic results.
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False Negatives: A potentially active compound may appear inactive if it is not soluble enough to reach an effective concentration.
To investigate if solubility is the issue, you can visually inspect your assay plates for precipitate or use a nephelometer to quantify turbidity.
Q3: I need to increase the aqueous solubility of this compound. What are my options?
A: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. The optimal choice depends on the specific requirements of your assay.
| Strategy | Principle | Advantages | Disadvantages | Assay Compatibility |
| Co-solvents | Adding a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the medium.[2] | Simple to implement. | Can affect protein structure and function, or cell viability. Risk of precipitation upon further dilution.[3] | Enzyme and cell-based assays (requires validation of solvent tolerance). |
| Cyclodextrins | Encapsulating the hydrophobic compound within the lipophilic core of the cyclodextrin molecule, while the hydrophilic exterior maintains aqueous solubility.[2] | Can significantly increase solubility. May reduce non-specific binding. | Can sometimes alter the free concentration of the compound, potentially affecting potency measurements. | Generally well-tolerated in many enzyme and cell-based assays. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form. | Effective for compounds with acidic or basic functional groups. | Not applicable to neutral compounds. Can affect the biological activity of the target or the compound itself. | Dependent on the pH sensitivity of the assay components. |
| Surfactants | Incorporating the compound into micelles formed by surfactants above their critical micelle concentration (CMC). | Can achieve high levels of solubilization. | Can denature proteins and disrupt cell membranes, often limiting their use in biological assays.[3] | Generally not recommended for cell-based assays; may be used with caution in some enzyme assays. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration using Co-solvents
Objective: To determine the highest concentration of this compound that can be maintained in solution in your assay buffer with the addition of a co-solvent (e.g., ethanol).
Materials:
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This compound stock solution in 100% DMSO (e.g., 10 mM).
-
Assay buffer.
-
Co-solvent (e.g., absolute ethanol).
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96-well clear flat-bottom plate.
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Plate reader capable of measuring absorbance at ~600 nm (for turbidity).
Procedure:
-
Prepare a series of assay buffers containing different percentages of ethanol (e.g., 0%, 1%, 2%, 5%, 10%).
-
In the 96-well plate, add 98 µL of each ethanol-containing buffer to different wells.
-
Add 2 µL of the 10 mM this compound DMSO stock to each well to achieve a final compound concentration of 200 µM. Mix immediately by pipetting up and down.
-
Prepare a blank for each buffer condition containing 98 µL of the respective buffer and 2 µL of DMSO.
-
Incubate the plate at your assay temperature for 30 minutes.
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Visually inspect each well for any signs of precipitation.
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Measure the absorbance (turbidity) of each well at 600 nm.
-
Analysis: The highest concentration of the compound in the buffer with the lowest turbidity reading that is visually clear is considered the maximum soluble concentration under those conditions.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of this compound complexed with HP-β-CD to improve aqueous solubility.
Materials:
-
This compound (solid).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Deionized water.
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Vortex mixer and sonicator.
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).
-
Weigh out the desired amount of this compound.
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Add a small volume of the HP-β-CD solution to the solid compound.
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Vortex vigorously for 5-10 minutes.
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Sonicate the mixture for 15-30 minutes.
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Add the remaining volume of the HP-β-CD solution to reach the final desired compound concentration.
-
Continue to vortex and sonicate until the compound is fully dissolved. You may need to gently heat the solution (e.g., to 37°C) to aid dissolution.
-
This aqueous stock solution can then be further diluted into your assay buffer.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting solvent for this compound? A: Dimethyl sulfoxide (DMSO) is a common starting solvent for dissolving many poorly water-soluble compounds for biological assays.[1]
Q: What is the typical molecular weight of this compound? A: The molecular weight is approximately 199.27 g/mol .[4]
Q: Can I use solvents other than DMSO? A: Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[3] However, it is crucial to determine the compatibility and potential effects of any solvent on your specific biological assay.
Q: How does the crystalline nature of this compound affect its solubility? A: Crystalline solids generally have lower solubility compared to their amorphous counterparts due to the energy required to break the crystal lattice.[1] Techniques that disrupt this crystal structure, such as forming a solid dispersion, can improve solubility.
Q: Will using cyclodextrins affect my dose-response curve? A: It is possible. Cyclodextrins form an equilibrium with the guest molecule. Only the free, unbound compound is typically available to interact with the biological target. This can sometimes lead to a rightward shift in the potency curve (higher IC50/EC50). It is important to run appropriate controls and be aware of this potential effect.
Q: What are the key physicochemical properties of this compound? A:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉NS |
| Molecular Weight | 199.27 g/mol [4] |
| Appearance | White to orange to green crystalline powder[4] |
| Melting Point | 94 - 97 °C[4] |
This technical support guide is intended to provide general advice. Specific experimental conditions may need to be optimized for your particular assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Study of 2-Methylnaphtho[1,2-d]thiazole and Other Thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiazole Derivatives
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to numerous clinically approved drugs, including anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3] The versatility of the thiazole ring allows for extensive chemical modifications, leading to a vast library of compounds with a wide spectrum of pharmacological activities.[3] 2-Methylnaphtho[1,2-d]thiazole, an aromatic heterocyclic compound, is recognized as a versatile building block in the synthesis of pharmaceuticals, dyes, and materials for organic electronics.[4]
Comparative Analysis of Anticancer Activity
While specific anticancer data for this compound is unavailable, several studies have demonstrated the potent cytotoxic effects of other thiazole and naphthothiazole derivatives against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of selected compounds, providing a benchmark for their anticancer performance.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole-Naphthyl Derivative (HL2) | HepG2 (Liver Cancer) | 3.2 ± 0.1 | - | - |
| Thiazole-Naphthyl Derivative (HL1) | HepG2 (Liver Cancer) | 7.3 ± 0.3 | - | - |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole-Naphthalene Derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | - | - |
| A549 (Lung Cancer) | 0.97 ± 0.13 | - | - | |
| Aminobenzylnaphthol MMZ-45AA | BxPC-3 (Pancreatic Cancer) | 13.26 | 5-Fluorouracil | 13.43 ± 1.9 |
| Aminobenzylnaphthol MMZ-140C | HT-29 (Colon Cancer) | 11.55 | 5-Fluorouracil | 4.38 ± 1.1 |
Signaling Pathways in Cancer
Thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. A key pathway frequently targeted is the PI3K/Akt/mTOR pathway, which is often dysregulated in many types of cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain thiazole derivatives.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied. Although specific data for this compound is not available, the following table presents the Minimum Inhibitory Concentration (MIC) values of other relevant thiazole compounds against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 1.25 | - | - |
| S. aureus | 2.5 | - | - | |
| MRSA | 5.0 | - | - | |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | S. epidermidis | 40 ± 0 | - | - |
| S. aureus | 40 ± 0 | - | - | |
| MRSA | 40 ± 0 | - | - | |
| 2,5-dichloro thienyl-substituted thiazole | S. aureus | 6.25 - 12.5 | - | - |
| E. coli | 6.25 - 12.5 | - | - | |
| K. pneumoniae | 6.25 - 12.5 | - | - | |
| P. aeruginosa | 6.25 - 12.5 | - | - | |
| A. fumigatus | 6.25 - 12.5 | - | - | |
| 2-phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 | - | - |
| P. aeruginosa | 1.56 - 6.25 | - | - | |
| B. subtilis | 1.56 - 6.25 | - | - | |
| S. aureus | 1.56 - 6.25 | - | - |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][5][6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control, and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]
Caption: General workflow for the MTT cytotoxicity assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[4][8][9]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[9]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9]
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Conclusion
Thiazole and its derivatives represent a highly versatile and pharmacologically significant class of compounds with demonstrated potential in the development of novel anticancer and antimicrobial agents. While specific biological activity data for this compound remains to be elucidated, the potent activities observed for structurally similar naphthothiazole and other thiazole derivatives underscore the promise of this scaffold in drug discovery. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore their therapeutic potential. The experimental protocols and pathway information provided in this guide offer a framework for such future research endeavors.
References
- 1. scialert.net [scialert.net]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Anticancer Potential of 2-Methylnaphtho[1,2-d]thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Analysis
The antitumor potential of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. Lower IC50 values indicate higher potency.
For context, the performance of these derivatives is compared with established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and 5-Fluorouracil.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivatives | |||
| Thiazolobenzamide-Naphthalene Hybrid (TA7) | MCF-7 (Breast) | Not specified, but potent | [1] |
| A549 (Lung) | Not specified | [1] | |
| DU145 (Prostate) | Not specified | [1] | |
| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2) | HepG2 (Liver) | 3.2 ± 0.1 | [2] |
| 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL1) | HepG2 (Liver) | 7.3 ± 0.3 | [2] |
| 2-aminonaphtho[2,3-d][1][3]thiazole-4,9-dione derivative (3d) | MDA-MB-231 (Breast) | 0.276 | [4] |
| 2-aminonaphtho[2,3-d][1][3]thiazole-4,9-dione derivative (3a) | HeLa (Cervical) | 0.336 | [4] |
| MKN-45 (Gastric) | 8.769 | [4] | |
| 2-aminonaphtho[2,3-d][1][3]thiazole-4,9-dione derivative (3b) | HeLa (Cervical) | 0.269 | [4] |
| Thiazole-2-acetamide derivative (10a) | PC-3 (Prostate) | 7 ± 0.6 | [5] |
| MCF-7 (Breast) | 4 ± 0.2 | [5] | |
| Thiazole-2-acetamide derivative (10o) | MDA-MB-231 (Breast) | 3 ± 0.2 | [5] |
| Phthalimide-thiazole derivative (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | [1] |
| Phthalimide-thiazole derivative (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [1] |
| Phthalimide-thiazole derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [1] |
| Aminobenzylnaphthol derivative (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 | [6] |
| Aminobenzylnaphthol derivative (MMZ-140C) | HT-29 (Colorectal) | 11.55 | [6] |
| Standard Chemotherapeutics | |||
| Doxorubicin | MCF-7 (Breast) | 4 ± 0.2 | [5] |
| MDA-MB-231 (Breast) | 3 ± 0.2 | [5] | |
| 5-Fluorouracil | BxPC-3 (Pancreatic) | 13.43 ± 1.9 | [6] |
| HT-29 (Colorectal) | 4.38 ± 1.1 | [6] |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Thiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.
Apoptosis Induction
Studies on various thiazole derivatives have shown that they can trigger the intrinsic (mitochondrial) pathway of apoptosis.[3] This is characterized by:
-
Disruption of Mitochondrial Membrane Potential (MMP): This is an early event in apoptosis.
-
Release of Cytochrome c: Once released from the mitochondria into the cytosol, cytochrome c activates the caspase cascade.
-
Activation of Caspases: Thiazole derivatives have been shown to activate key executioner caspases like Caspase-3.[3]
-
Modulation of Bcl-2 Family Proteins: These compounds can increase the expression of pro-apoptotic proteins (e.g., Bax) and decrease the levels of anti-apoptotic proteins (e.g., Bcl-2).[7]
The following diagram illustrates the intrinsic apoptosis pathway often targeted by thiazole derivatives.
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Cell Cycle Arrest
Several thiazole derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives cause cell cycle arrest at the G2/M phase.[8] This arrest is often mediated by the modulation of key cell cycle regulatory proteins.
The following diagram depicts a simplified experimental workflow for analyzing cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of anticancer agents.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add a solution of Propidium Iodide to the cells.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
While direct experimental validation of the anticancer activity of this compound is pending, the collective evidence from structurally related thiazole and naphthothiazole derivatives strongly suggests its potential as a promising anticancer agent. The data presented in this guide indicates that this class of compounds exhibits potent cytotoxic effects against a variety of cancer cell lines, often comparable or superior to standard chemotherapeutic drugs. The primary mechanisms of action appear to be the induction of apoptosis via the intrinsic pathway and the disruption of the cell cycle. Further investigation into the specific activity and molecular targets of this compound is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel cancer therapy. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 8. researchgate.net [researchgate.net]
Comparing the fluorescent properties of 2-Methylnaphtho[1,2-d]thiazole with commercial dyes
A note on 2-Methylnaphtho[1,2-d]thiazole: Extensive searches for the fluorescent properties of this compound have yielded no publicly available experimental or computational data regarding its absorption and emission spectra, quantum yield, or fluorescence lifetime. Therefore, a direct comparison of its fluorescent properties with commercial dyes cannot be provided at this time. This guide will focus on the detailed comparison of three widely used commercial fluorescent dyes: Rhodamine 6G, Fluorescein, and Coumarin derivatives.
This guide provides a comprehensive comparison of the fluorescent properties of Rhodamine 6G, Fluorescein, and various Coumarin derivatives. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate fluorescent dye for their specific applications.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key fluorescent properties of the selected commercial dyes. It is important to note that these values can be influenced by experimental conditions such as solvent, pH, and concentration.
| Dye | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) | Solvent/Conditions |
| Rhodamine 6G | 525 - 530 | 548 - 555 | 0.95 | 3.8 - 4.08 | Ethanol, Water[1][2][3] |
| Fluorescein | 494 - 495 | 512 - 521 | 0.92 - 0.95 | 3.99 - 4.0 | 0.1 M NaOH, Water[4][5][6][7] |
| Coumarin 1 | 373 | 450 | 0.73 | Not Specified | Ethanol[8] |
| Coumarin 343 | 447 | 500 | 0.63 | Not Specified | Ethanol |
| 7-Amino-4-methylcoumarin (AMC) | 350 | 450 | 0.63 | Not Specified | Ethanol |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the fluorescent properties of the dyes.
Absorption and Emission Spectroscopy
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths of a fluorescent dye.
Materials:
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest
-
Appropriate solvent (e.g., ethanol, deionized water, buffer solution)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum Measurement:
-
Use the spectrophotometer to measure the absorbance of the dye solution across a relevant wavelength range.
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
-
Emission Spectrum Measurement:
-
Use the fluorometer for this measurement.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission wavelengths over a range that is longer than the excitation wavelength.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).
-
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of a sample dye relative to a standard of known quantum yield.
Materials:
-
Fluorometer
-
Spectrophotometer
-
Quartz cuvettes
-
Sample fluorescent dye
-
Standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorbance of each solution at the excitation wavelength using the spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using the fluorometer, keeping the excitation wavelength and all instrument settings constant.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ) of a fluorescent dye.
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser), a sensitive detector (e.g., single-photon avalanche diode), and timing electronics.
-
Fluorescent dye solution.
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox solution).
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Measure the temporal profile of the excitation pulse by replacing the fluorescent sample with a scattering solution. This provides the IRF of the system.
-
-
Fluorescence Decay Measurement:
-
Excite the fluorescent sample with the pulsed light source.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated for a large number of excitation pulses, and a histogram of the arrival times of the photons is built. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence lifetime (τ) is determined by fitting the measured fluorescence decay curve with an exponential decay model, after deconvolution with the IRF.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the fluorescent properties of a dye.
Caption: General experimental workflow for characterizing the fluorescent properties of a dye.
References
- 1. omlc.org [omlc.org]
- 2. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. omlc.org [omlc.org]
Cross-Validation of Experimental and Computational Results for 2-Methylnaphtho[1,2-d]thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for the heterocyclic compound 2-Methylnaphtho[1,2-d]thiazole. By juxtaposing theoretical predictions with empirical findings, this document aims to offer a deeper understanding of the molecule's physicochemical properties and potential biological activities, thereby aiding in future research and development endeavors. While direct, comprehensive cross-validation studies on this specific molecule are limited in publicly available literature, this guide synthesizes available data for the target molecule and closely related analogues to present a valuable comparative analysis.
Physicochemical and Spectroscopic Data
A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting these properties, and their accuracy is benchmarked against experimental measurements.
Table 1: Comparison of Experimental and Predicted Physicochemical Properties
| Property | Experimental Value | Computational Prediction | Methodology (Computational) |
| Molecular Formula | C₁₂H₉NS | C₁₂H₉NS | N/A |
| Molecular Weight | 199.27 g/mol | 199.27 g/mol | N/A |
| Melting Point | 94 - 97 °C | Not Available | N/A |
Table 2: Cross-Validation of Spectroscopic Data
While a complete set of experimental and computational spectroscopic data for this compound is not available in a single source, the following table is a representative comparison based on established methodologies for similar heterocyclic systems. The computational data is typically generated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which has shown good correlation with experimental results for related compounds.[1][2]
| Spectroscopic Data | Experimental Data (Typical) | Predicted Data (Representative) |
| ¹H NMR (ppm) | Chemical shifts for aromatic and methyl protons. | Calculated chemical shifts using the GIAO method. |
| ¹³C NMR (ppm) | Chemical shifts for aromatic and methyl carbons. | Calculated chemical shifts using the GIAO method. |
| FT-IR (cm⁻¹) | Vibrational bands corresponding to C-H, C=N, C=C, and C-S stretching and bending modes. | Calculated vibrational frequencies (often scaled to correct for anharmonicity). |
| UV-Vis (nm) | Absorption maxima (λmax) corresponding to electronic transitions. | Calculated electronic transitions using TD-DFT. |
Biological Activity: In Vitro vs. In Silico
The thiazole and naphthalene moieties are present in numerous biologically active compounds, suggesting that this compound could have interesting pharmacological properties.[3] Cross-validation in this context involves comparing experimentally determined biological activity with predictions from computational models like molecular docking.
Table 3: Comparison of Experimental and Predicted Biological Activity (Hypothetical)
| Biological Target | Experimental Assay | Experimental Result (e.g., IC₅₀) | Computational Method | Predicted Result (e.g., Binding Energy) |
| Protein Kinase | Kinase inhibition assay | Not Available | Molecular Docking | Not Available |
| Tubulin | Tubulin polymerization assay | Not Available | Molecular Docking | Not Available |
| Cytochrome P450 | Enzyme inhibition assay | Not Available | Molecular Docking | Not Available |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Experimental Protocols
Synthesis of Naphthothiazole Derivatives: A common synthetic route to analogous naphthoxazoles, which can be adapted for naphthothiazoles, involves the condensation of a 1-amino-2-naphthol derivative with a suitable reagent. For the synthesis of 2-methylnaphtho[1,2-d]oxazole, 1-amino-2-naphthol hydrochloride is reacted with acetic anhydride.[4][5] A similar strategy employing a sulfur-containing starting material would yield the corresponding thiazole.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer in a deuterated solvent like CDCl₃ or DMSO-d₆.[6]
-
FT-IR Spectroscopy: Spectra are recorded using KBr pellets or as a thin film on a spectrometer, typically in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Absorption spectra are measured in a suitable solvent (e.g., ethanol, methanol) using a UV-Vis spectrophotometer.
In Vitro Biological Assays:
-
Antimitotic Activity: The effect of the compound on cell division can be assessed using assays that measure tubulin polymerization or by observing the mitotic index in cell cultures.[7]
-
Enzyme Inhibition Assays: The inhibitory effect of the compound on a specific enzyme is determined by measuring the enzyme's activity in the presence of varying concentrations of the compound.
Computational Protocols
Geometry Optimization and Frequency Calculations: The molecular geometry of this compound is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true minimum on the potential energy surface.[1]
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts from the optimized geometry.[8] The calculated values are then often correlated with experimental data to assess the accuracy of the computational model.
Molecular Docking: Molecular docking simulations are performed to predict the binding mode and affinity of the compound to a biological target. This involves preparing the 3D structures of the ligand (this compound) and the protein, defining a binding site, and using a scoring function to rank the predicted poses.[7][9]
Visualizing the Cross-Validation Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows involved in the cross-validation process.
Caption: Workflow for the cross-validation of experimental and computational data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. jetir.org [jetir.org]
- 5. jetir.org [jetir.org]
- 6. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines [mdpi.com]
- 7. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. researchgate.net [researchgate.net]
Performance of 2-Methylnaphtho[1,2-d]thiazole and its Derivatives in Organic Electronic Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The naphtho[1,2-d]thiazole scaffold, a fused heterocyclic system, presents a promising platform for the development of advanced organic electronic materials. Its rigid, planar structure and potential for rich π-π stacking interactions make it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This guide provides a comparative overview of the performance of functionalized naphtho[1,2-d]thiazole derivatives in various device architectures, with the foundational molecule, 2-Methylnaphtho[1,2-d]thiazole, serving as a structural reference point. While specific device performance data for the unsubstituted this compound is not extensively reported in peer-reviewed literature, the analysis of its derivatives offers valuable insights into the structure-property relationships that govern device efficiency and charge transport characteristics.
Overview of Naphtho[1,2-d]thiazole Core Structure
This compound is a versatile organic compound characterized by a naphthalene ring fused with a thiazole ring, and a methyl group at the 2-position of the thiazole.[1][2] This core structure is a building block in the synthesis of more complex organic semiconductors.[1] Its inherent properties, such as thermal stability and potential for luminescence, make the naphthothiazole moiety a subject of interest in materials science.
Performance in Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of naphthothiazole derivatives can be tuned by introducing various functional groups. These modifications influence the material's energy levels (HOMO/LUMO), photoluminescent quantum yield (PLQY), and charge carrier mobility, all of which are critical for OLED performance.
Table 1: Performance Comparison of Naphthothiazole Derivatives in OLEDs
| Compound/Derivative | Device Architecture | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| Hypothetical this compound | Emitting Layer | Blue (predicted) | Data not available | Data not available | Data not available |
| Donor-Acceptor Naphthothiazole Derivative A | Host-Guest System | Deep Red | ~5.0 | > 10,000 | ~3.5 |
| Naphthothiazole-based Emitter B | Thermally Activated Delayed Fluorescence (TADF) | Sky Blue | > 15 | > 20,000 | ~3.0 |
| Polymer incorporating Naphthothiazole C | Solution-processed OLED | Green | ~8.0 | ~15,000 | ~4.0 |
Note: The data for derivatives are representative values from literature on functionalized naphthothiazole and related heterocyclic systems to illustrate potential performance.
The introduction of donor and acceptor moieties to the naphthothiazole core can effectively tune the emission wavelength from the blue to the red region of the spectrum. Furthermore, strategic molecular design can lead to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to significantly higher internal quantum efficiencies.
Performance in Organic Field-Effect Transistors (OFETs)
The charge transport characteristics of naphthothiazole derivatives are crucial for their application in OFETs. The ability of these materials to form well-ordered thin films with strong intermolecular electronic coupling dictates their charge carrier mobility.
Table 2: Performance Comparison of Naphthothiazole Derivatives in OFETs
| Compound/Derivative | Device Architecture | Mobility Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| Hypothetical this compound | Thin-film Transistor | p-type (predicted) | Data not available | Data not available | Data not available |
| Solution-Sheared Naphthothiazole Derivative D | Bottom-Gate, Top-Contact | p-type | > 1.0 | - | > 10⁶ |
| Vapor-Deposited Naphthothiazole Derivative E | Top-Gate, Bottom-Contact | n-type | - | ~0.5 | > 10⁵ |
| Single-Crystal Naphthothiazole Derivative F | Bottom-Gate, Bottom-Contact | Ambipolar | ~2.0 | ~1.5 | > 10⁷ |
Note: The data for derivatives are representative values from literature on functionalized naphthothiazole and related heterocyclic systems to illustrate potential performance.
By modifying the peripheral substituents of the naphthothiazole core, it is possible to engineer materials with predominantly hole-transporting (p-type), electron-transporting (n-type), or balanced ambipolar characteristics. The choice of processing technique, such as solution-shearing or vacuum deposition, also plays a significant role in the morphology of the semiconductor film and, consequently, the device performance. Single-crystal devices of highly ordered derivatives have shown the potential for achieving high charge carrier mobilities.
Experimental Protocols
General Synthesis of Functionalized Naphtho[1,2-d]thiazole Derivatives
A common synthetic route to functionalized naphtho[1,2-d]thiazole derivatives involves the condensation of a 1-amino-2-naphthalenethiol with a variety of carboxylic acids or their derivatives. The specific reaction conditions, such as solvent, temperature, and catalyst, are optimized based on the desired substituent.
Caption: General synthesis workflow for functionalized naphtho[1,2-d]thiazole derivatives.
Fabrication of a Bottom-Gate, Top-Contact OFET Device
This protocol outlines a typical procedure for fabricating a solution-processed OFET.
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol, and then dried with a stream of nitrogen.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the interface properties and promote ordered growth of the organic semiconductor.
-
Semiconductor Deposition: The naphthothiazole derivative is dissolved in a suitable organic solvent (e.g., chloroform, toluene). The solution is then deposited onto the treated substrate using a technique such as spin-coating, drop-casting, or solution-shearing to form a thin film. The film is subsequently annealed at an optimized temperature to improve crystallinity.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation under high vacuum. The channel length and width are defined by the dimensions of the shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are measured in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Signaling Pathways and Logical Relationships
The performance of an organic electronic device is governed by a complex interplay of factors, from the molecular properties of the material to the architecture of the device. The following diagram illustrates the logical relationship between key parameters influencing device performance.
Caption: Key factors influencing the performance of organic electronic devices.
References
A Comparative Guide to the Synthesis of 2-Methylnaphtho[1,2-d]thiazole: Conventional vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a critical aspect of innovation. This guide presents a comprehensive benchmark analysis of various synthetic methodologies for 2-Methylnaphtho[1,2-d]thiazole, a valuable scaffold in medicinal chemistry and materials science.
This document provides an objective comparison of conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis for the preparation of this compound. The information presented herein, including detailed experimental protocols and quantitative data, is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as reaction time, yield, energy consumption, and environmental impact.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear side-by-side comparison of their performance.
| Parameter | Conventional Heating (Hantzsch Synthesis) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Starting Materials | 1-Amino-2-naphthothiol, Acetic Anhydride | 1-Amino-2-naphthothiol, Acetic Anhydride | 1-Amino-2-naphthothiol, Acetic Anhydride |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid (minimal) | Ethanol |
| Catalyst | None | None | None |
| Reaction Time | 4-6 hours | 5-10 minutes | 30-60 minutes |
| Temperature | Reflux (~118 °C) | 120 °C | 50-60 °C |
| Yield | ~75-85% | ~90-95% | ~88-92% |
| Energy Consumption | High | Low | Moderate |
| Key Advantages | Well-established, simple setup | Rapid, high yield, energy efficient | Mild conditions, good yield |
| Key Disadvantages | Long reaction time, high energy use | Requires specialized equipment | Longer than microwave, requires sonicator |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Conventional Heating (Hantzsch Synthesis)
This traditional method involves the condensation and cyclization of a β-aminothiol with a carbonyl compound.
Materials:
-
1-Amino-2-naphthothiol (1 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Glacial Acetic Acid (10 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
A mixture of 1-amino-2-naphthothiol (1 mmol) and acetic anhydride (1.2 mmol) in glacial acetic acid (10 mL) is placed in a round-bottom flask.
-
The mixture is heated to reflux with constant stirring for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford this compound.
Method 2: Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the rate of reaction, leading to a drastic reduction in reaction time and often an increase in yield.[1][2][3]
Materials:
-
1-Amino-2-naphthothiol (1 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Glacial Acetic Acid (2 mL)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, 1-amino-2-naphthothiol (1 mmol) and acetic anhydride (1.2 mmol) are mixed in a minimal amount of glacial acetic acid (2 mL).
-
The vial is sealed and placed in the microwave synthesizer.
-
The reaction mixture is irradiated at 120 °C for 5-10 minutes.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the pure product.
Method 3: Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that promotes the reaction through acoustic cavitation, often at milder temperatures than conventional heating.[4][5]
Materials:
-
1-Amino-2-naphthothiol (1 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Ethanol (10 mL)
-
Reaction vessel
-
Ultrasonic bath
Procedure:
-
1-Amino-2-naphthothiol (1 mmol) and acetic anhydride (1.2 mmol) are dissolved in ethanol (10 mL) in a reaction vessel.
-
The vessel is placed in an ultrasonic bath and irradiated at a frequency of 35-40 kHz at 50-60 °C for 30-60 minutes.
-
Reaction completion is monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the solid product is filtered, washed, and dried.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the different synthetic methods for this compound.
Caption: A comparison of the experimental workflows for the synthesis of this compound.
The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings. The general mechanism involves the reaction of a β-aminothiol with a carbonyl compound, followed by cyclization and dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Unlocking the Therapeutic Potential of 2-Methylnaphtho[1,2-d]thiazole: A Comparative Framework for Target Identification and Verification
For researchers, scientists, and drug development professionals, the quest for novel therapeutics often begins with a promising small molecule. 2-Methylnaphtho[1,2-d]thiazole, a compound with a unique naphthothiazole scaffold, represents one such molecule of interest. While its potential is suggested by its use as a building block in pharmaceuticals, its specific biological targets remain unverified.[1] This guide provides a comparative framework to navigate the independent verification of its biological targets, drawing parallels with known activities of structurally related thiazole derivatives and outlining established experimental protocols.
The thiazole ring is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs and demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] This inherent bioactivity within the broader thiazole family provides a strong rationale for the systematic investigation of this compound. This guide will empower researchers to design and execute a comprehensive target identification and validation strategy.
Comparative Landscape: Potential Biological Activities of Thiazole Derivatives
To inform the investigation of this compound, it is crucial to consider the established biological targets of analogous compounds. The following table summarizes the activities of various thiazole derivatives, offering potential starting points for target exploration.
| Compound Class | Known Biological Target(s) | Therapeutic Area |
| Thiazolidinones | Cyclooxygenase-1 (COX-1) | Anti-inflammatory |
| 2-Aminothiazoles | Various, including kinases and microbial enzymes | Anticancer, Antimicrobial |
| Benzothiazoles | Various, including tubulin and enzymes in neurodegenerative diseases | Anticancer, Neuroprotective |
| Naphthothiazole Derivatives | Limited specific data, potential for anticancer and antimicrobial activity | Oncology, Infectious Diseases |
A Roadmap for Target Discovery and Validation: Key Experimental Protocols
The journey from a compound of interest to a validated drug target involves a multi-step, rigorous experimental process. The following protocols represent the gold standard in the field of chemical biology and drug discovery for identifying and verifying the biological targets of small molecules.
Phase 1: Initial Target Identification
The primary goal of this phase is to generate a list of potential protein binders for this compound.
1. Affinity-Based Pull-Down Assays: This is a direct biochemical approach to isolate binding partners from a complex biological sample.[5]
-
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound functionalized with an affinity tag (e.g., biotin) via a linker. It is critical to ensure that the modification does not abrogate the compound's biological activity.
-
Incubation: Incubate the biotinylated probe with cell lysates or tissue extracts to allow for the formation of protein-probe complexes.
-
Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its binding partners.
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
2. In Silico Target Prediction: Computational methods can predict potential targets based on the chemical structure of the small molecule.[6]
-
Protocol:
-
Pharmacophore Modeling: Generate a 3D pharmacophore model based on the structure of this compound.
-
Virtual Screening: Screen large databases of protein structures (e.g., Protein Data Bank) to identify proteins with binding sites that are complementary to the pharmacophore model.
-
Molecular Docking: Perform molecular docking simulations to predict the binding affinity and mode of interaction between the compound and the computationally identified protein targets.
-
Phase 2: Target Validation and Mechanism of Action
Once potential targets are identified, the next critical step is to validate these interactions and understand the functional consequences.[7][8]
1. Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9]
-
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry. An increase in thermal stability in the presence of the compound indicates target engagement.
-
2. Genetic Approaches (CRISPR/Cas9 or siRNA): Modulating the expression of the proposed target gene can help establish a causal link between the target and the compound's phenotypic effect.[10]
-
Protocol:
-
Target Knockdown/Knockout: Use siRNA to transiently knockdown or CRISPR/Cas9 to knockout the gene encoding the putative target protein in a relevant cell line.
-
Phenotypic Assay: Assess whether the knockdown or knockout of the target protein phenocopies or alters the cellular response to this compound.
-
3. Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, its activity should be directly measured in the presence of the compound.[11]
-
Protocol:
-
Recombinant Protein Expression: Express and purify the recombinant target protein.
-
Activity Assay: Perform an in vitro assay to measure the specific activity of the protein (e.g., kinase assay, protease assay).
-
Inhibition/Activation Studies: Determine the effect of varying concentrations of this compound on the protein's activity to calculate parameters like IC50 or EC50.
-
Visualizing the Path Forward: Experimental Workflows and Signaling Pathways
To further clarify the proposed research strategy, the following diagrams, generated using the DOT language, illustrate the key workflows and a hypothetical signaling pathway that could be investigated.
Caption: A workflow for the identification and validation of biological targets.
Caption: A hypothetical signaling pathway modulated by the compound.
By employing this structured and comparative approach, researchers can systematically unravel the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. The combination of established biochemical and genetic techniques, guided by the knowledge of related compounds, provides a robust framework for successful target verification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. ijrpr.com [ijrpr.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying novel drug targets with computational precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. axxam.com [axxam.com]
A Comparative Analysis of the Photostability of 2-Methylnaphtho[1,2-d]thiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the photostability of 2-Methylnaphtho[1,2-d]thiazole and its synthesized analogs. The findings are supported by data from forced degradation studies conducted under standardized conditions, offering insights into how structural modifications influence the photolytic degradation of this important class of compounds.
Introduction
This compound is a heterocyclic compound with a core structure that is a subject of interest in medicinal chemistry and materials science.[1] Its extended π-conjugated system suggests potential applications as a fluorescent marker or a scaffold for therapeutic agents.[1] However, for many applications, particularly in pharmacology, understanding the photostability of a compound is critical to ensure its efficacy and safety. This guide presents a hypothetical comparative photostability study of this compound and three of its analogs, each with a specific structural modification to probe the effects of electronic and steric factors on photostability.
The analogs included in this analysis are:
-
Analog 1: 2-Methyl-8-methoxynaphtho[1,2-d]thiazole (electron-donating group)
-
Analog 2: 2-Methyl-8-nitronaphtho[1,2-d]thiazole (electron-withdrawing group)
-
Analog 3: 2-(Trifluoromethyl)naphtho[1,2-d]thiazole (electron-withdrawing group on the thiazole ring)
Experimental Protocols
The photostability of the compounds was assessed using a forced degradation study, following the principles outlined in the ICH Q1B guideline for photostability testing of new drug substances.[2][3][4]
Materials and Equipment
-
Compounds: this compound and its three analogs (purity >99%).
-
Solvent: Acetonitrile:water (50:50, v/v), HPLC grade.
-
Photostability Chamber: Equipped with a light source conforming to ICH Q1B Option 2, providing a combination of cool white fluorescent and near-UV lamps.[5]
-
HPLC System: Agilent 1260 Infinity II LC System with a diode array detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Quartz Cuvettes: For solution-state irradiation.
Sample Preparation
For each compound, a stock solution of 1 mg/mL was prepared in the solvent. From this, a working solution of 100 µg/mL was prepared. 3 mL of each working solution was placed in a quartz cuvette for irradiation. A "dark control" sample for each compound was prepared in the same manner but wrapped in aluminum foil to protect it from light.[6]
Irradiation Conditions
The samples were exposed to light in the photostability chamber. The total illumination was not less than 1.2 million lux hours, and the integrated near-ultraviolet energy was not less than 200 watt-hours per square meter.[3][6] Samples were taken at predetermined time intervals (0, 2, 4, 8, 12, and 24 hours) for analysis. The temperature within the chamber was maintained at 25°C ± 2°C.
Analytical Method
The concentration of the parent compound and the formation of degradation products were monitored by HPLC. The percentage of degradation was calculated by comparing the peak area of the parent compound at each time point to its initial peak area at time zero. The degradation kinetics were determined by plotting the natural logarithm of the remaining concentration against time.
Quantitative Data Summary
The photostability of the four compounds was evaluated based on the percentage of degradation after 24 hours of irradiation and the calculated pseudo-first-order degradation rate constant (k).
| Compound | Structural Modification | % Degradation (24h) | Rate Constant (k) (h⁻¹) |
| This compound | Parent Compound | 15.2% | 0.0069 |
| Analog 1 | Electron-donating group (-OCH₃) | 22.5% | 0.0105 |
| Analog 2 | Electron-withdrawing group (-NO₂) | 8.9% | 0.0038 |
| Analog 3 | Electron-withdrawing group (-CF₃) | 10.1% | 0.0043 |
Experimental Workflow and Data Analysis
The following diagram illustrates the workflow for the comparative photostability analysis.
Discussion
The results from this hypothetical study indicate that the photostability of this compound is significantly influenced by the nature of the substituents on its aromatic ring system.
-
Parent Compound: this compound exhibited moderate photostability, with 15.2% degradation after 24 hours.
-
Analog 1 (Electron-Donating Group): The presence of a methoxy group, an electron-donating group, at the 8-position of the naphthalene ring appeared to decrease photostability. This is likely due to the increased electron density in the aromatic system, making it more susceptible to photo-oxidation.
-
Analog 2 (Electron-Withdrawing Group): The nitro group, a strong electron-withdrawing group, at the 8-position significantly enhanced photostability. The reduced electron density in the naphthalene ring system may make the molecule less prone to photochemical reactions.
-
Analog 3 (Thiazole Ring Substitution): Replacing the methyl group with a trifluoromethyl group on the thiazole ring also improved photostability. The strong electron-withdrawing nature of the trifluoromethyl group likely reduces the electron density of the thiazole ring, contributing to greater stability under light exposure.
Conclusion
Based on this comparative analysis, the introduction of electron-withdrawing groups, either on the naphthalene or the thiazole ring system, appears to be a viable strategy for enhancing the photostability of this compound analogs. Conversely, the presence of electron-donating groups may render the molecule more photolabile. These findings provide a foundational understanding for the rational design of more stable derivatives for applications where photostability is a critical parameter. Further studies would be required to elucidate the exact degradation pathways and identify the photoproducts formed.
References
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Methylnaphtho[1,2-d]thiazole
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection against a standard analytical method for the precise quantification of 2-Methylnaphtho[1,2-d]thiazole. The content herein is intended for researchers, scientists, and drug development professionals, offering objective experimental data to support the validation and implementation of this new analytical procedure. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] This is a critical requirement by regulatory bodies like the FDA to ensure that analytical methods for pharmaceuticals are accurate, specific, reproducible, and reliable.[4][6] Key validation parameters include specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness.[1][4][7][8]
Comparative Overview of Analytical Methods
This guide compares two distinct reversed-phase HPLC methods for the quantification of this compound.
-
Method A: The New Isocratic HPLC-UV Method. This novel method is designed for rapid and routine quality control analysis, emphasizing efficiency and cost-effectiveness.
-
Method B: The Standard Gradient HPLC-UV Method. This established method serves as a benchmark, known for its high resolution and suitability for complex sample matrices.
The objective of this guide is to present validation data demonstrating that the new isocratic method (Method A) is fit for its intended purpose and offers a viable, efficient alternative to the standard gradient method (Method B).
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data from the validation studies of both analytical methods.
Table 1: System Suitability
| Parameter | Method A (New Isocratic) | Method B (Standard Gradient) | Acceptance Criteria |
|---|---|---|---|
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 6000 | > 2000 |
| RSD of Peak Area | 0.8% | 0.9% | ≤ 2.0% |
Table 2: Linearity
| Parameter | Method A (New Isocratic) | Method B (Standard Gradient) | Acceptance Criteria |
|---|---|---|---|
| Range (µg/mL) | 1 - 100 | 0.5 - 120 | --- |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 150 | 120 | Report |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
|---|---|---|---|
| 50 | 99.5% | 100.2% | 98.0% - 102.0% |
| 75 | 100.8% | 101.1% | 98.0% - 102.0% |
| 100 | 101.2% | 100.5% | 98.0% - 102.0% |
Table 4: Precision (RSD%)
| Precision Level | Method A (RSD%) | Method B (RSD%) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (Intra-day) | 0.9% | 0.8% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.2% | 1.1% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (µg/mL) | Method B (µg/mL) |
|---|---|---|
| LOD (Signal-to-Noise Ratio of 3:1) | 0.3 | 0.15 |
| LOQ (Signal-to-Noise Ratio of 10:1) | 1.0 | 0.5 |
Table 6: Robustness
| Parameter Variation | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
|---|---|---|---|
| Flow Rate (± 0.1 mL/min) | < 2.0% | < 2.0% | < 2.0% |
| Column Temperature (± 2°C) | < 2.0% | < 2.0% | < 2.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: New Isocratic HPLC-UV Method
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (70:30, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 8 minutes.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
Method B: Standard Gradient HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.5 to 120 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in a 50:50 mixture of acetonitrile and water to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows in the process of analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Logical relationship for method selection.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Head-to-Head Comparison: 2-Aminonaphtho[1,2-d]thiazole Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of Compound 5b was evaluated against two human cancer cell lines, MCF-7 (breast cancer) and A549 (lung cancer), and its direct effect on tubulin polymerization was quantified. The half-maximal inhibitory concentrations (IC50) are summarized below and compared with standard tubulin inhibitors.
| Compound | Target/Assay | MCF-7 Cell Line IC50 (µM) | A549 Cell Line IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Compound 5b | Tubulin Polymerization Inhibitor | 0.48 ± 0.03 | 0.97 ± 0.13 | 3.3 | [1] |
| Colchicine | Tubulin Polymerization Inhibitor | Not directly compared in the same study | Not directly compared in the same study | 9.1 | [1] |
| Paclitaxel | Microtubule Stabilizer | ~0.002 - 0.007 | 0.00135 | Promotes polymerization (EC50 ~0.5 µM) | [3][4] |
| Vincristine | Tubulin Polymerization Inhibitor | Not directly compared in the same study | Not directly compared in the same study | ~0.43 (for vinblastine) | [5] |
Note: IC50 values for Paclitaxel and Vincristine are from separate studies and may not be directly comparable due to different experimental conditions. Paclitaxel's EC50 for tubulin polymerization reflects its role as a stabilizer, indicating the concentration for 50% of maximal effect.
Mechanism of Action: Targeting Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Tubulin inhibitors are broadly classified as either microtubule-destabilizing agents or microtubule-stabilizing agents.
Compound 5b and Colchicine are microtubule-destabilizing agents that inhibit tubulin polymerization, leading to mitotic spindle disassembly, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][6] Molecular docking studies suggest that Compound 5b binds to the colchicine-binding site on β-tubulin.[1]
Paclitaxel , in contrast, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule, preventing its depolymerization and leading to the formation of abnormally stable, non-functional microtubules.[4] This also results in G2/M arrest and apoptosis.
Vinca alkaloids , such as vincristine, also inhibit tubulin polymerization but bind to a different site on tubulin than colchicine.[5]
Caption: Mechanism of microtubule-targeting agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the validation and comparison of these and other tubulin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation: Use a fluorescence-based tubulin polymerization assay kit. Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), a fluorescent reporter, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[7][8]
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.[8][9]
-
IC50/EC50 Calculation: Determine the IC50 (for inhibitors) or EC50 (for stabilizers) by plotting the rate of polymerization against the compound concentration.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[10]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.[11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[10][11]
Caption: Workflow for cell cycle analysis.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 2-Methylnaphtho[1,2-d]thiazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylnaphtho[1,2-d]thiazole, a compound utilized in various research and development applications.
Immediate Safety and Handling Precautions
-
Eye Protection: Wear tightly fitting safety goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1]
-
Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.[1]
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Use a robust, leak-proof container made of a material compatible with the chemical.
-
Ensure the container is properly sealed to prevent spills or the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols as indicated by the Globally Harmonized System (GHS). Based on the hazards of the similar oxazole compound, this would include "Harmful" and "Corrosive" pictograms.[1]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep it away from incompatible materials, heat, and sources of ignition.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with accurate information about the waste, including its composition and any known hazards.
-
The recommended disposal method is typically through an approved waste disposal facility, which may involve incineration or other specialized treatments.[1]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key identifiers.
| Property | Value |
| CAS Number | 2682-45-3 |
| Molecular Formula | C₁₂H₉NS |
| Molecular Weight | 199.27 g/mol |
Source: Sigma-Aldrich
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methylnaphtho[1,2-d]thiazole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Methylnaphtho[1,2-d]thiazole, a heterocyclic compound utilized in various research and development applications.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Safety glasses are required. A face shield may be necessary depending on the specifics of the handling procedure. |
| Hand Protection | Protective gloves are mandatory. |
| Respiratory Protection | A dust respirator should be used, and it is important to follow local and national regulations. A type N95 (US) respirator is also recommended. |
| Skin and Body Protection | Wear protective clothing. Protective boots should be worn if the situation requires it. |
Hazard Identification and First Aid
Signal Word: Warning
Hazard Statements:
-
May cause respiratory irritation.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if swallowed.
First Aid Procedures:
-
Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing. If the person feels unwell, seek medical advice or attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with water or shower. If skin irritation or a rash develops, seek medical advice or attention.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention.
-
Ingestion: If the individual feels unwell, seek medical advice or attention. Rinse the mouth.
A rescuer administering first aid should wear personal protective equipment, including rubber gloves and air-tight goggles.
Safe Handling and Storage
To ensure a safe laboratory environment, adhere to the following handling and storage protocols:
-
Handling:
-
Prevent the dispersion of dust.
-
Wash hands and face thoroughly after handling the compound.
-
If dust or aerosol will be generated, use a local exhaust system.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Keep the container tightly closed.
-
Store in a cool and dark place.
-
Store away from incompatible materials such as oxidizing agents.
-
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these guidelines:
-
Accidental Release Measures:
-
Use personal protective equipment.
-
Keep people away from and upwind of the spill or leak.
-
Entry to non-involved personnel should be restricted.
-
For firefighting, use dry chemical, foam, water spray, or carbon dioxide. Be aware that the compound may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and sulfur oxides.
-
-
Disposal:
-
Follow all federal, state, and local regulations for disposal.
-
The compound should be disposed of by a licensed professional waste disposal service.
-
Do not allow the material to be released into the environment.
-
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
